Product packaging for Isorhapontin(Cat. No.:)

Isorhapontin

Cat. No.: B1234551
M. Wt: 420.4 g/mol
InChI Key: KLPUXMNQDCUPNO-DXKBKAGUSA-N
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Description

Isorhapontin is a stilbenoid and a glycoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O9 B1234551 Isorhapontin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

KLPUXMNQDCUPNO-DXKBKAGUSA-N

SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Pictograms

Environmental Hazard

Synonyms

isorhapontin

Origin of Product

United States

Foundational & Exploratory

Natural Sources of Isorhapontin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Isorhapontin, a stilbene glycoside, is the 3-O-β-D-glucoside of isorhapontigenin. As a derivative of resveratrol, it belongs to a class of polyphenolic compounds known for their diverse biological activities, drawing significant interest from researchers in drug discovery and natural product chemistry. This document provides a comprehensive overview of the primary natural sources of this compound, its biosynthesis, and the methodologies employed for its extraction, isolation, and characterization.

Primary Natural Sources

This compound is predominantly found in gymnosperms, particularly within the Picea (Spruce) genus. The bark of these trees is an especially rich source. While its aglycone, isorhapontigenin, is found in other genera like Gnetum, this compound itself is most prominently reported in spruce species.[1]

Key Plant Sources:

  • Picea (Spruce) Genus: Various spruce species are the most significant natural sources of this compound. It is one of the major stilbene glycosides present, alongside astringin and piceid.[2][3] Documented species include:

    • Picea abies (Norway Spruce)[1][2]

    • Picea sitchensis (Sitka Spruce)[1]

    • Picea glauca (White Spruce)[1]

    • Picea jezoensis (Yezo Spruce), the bark of which is an exceptionally rich source.[4]

  • Gnetum Genus: While this compound's aglycone, isorhapontigenin, is found in species like Gnetum cleistostachyum and Gnetum parvifolium, the glycoside form (this compound) is less commonly reported as a major direct isolate from this genus.[1]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific tissue analyzed, and environmental factors. The bark of spruce trees consistently demonstrates the highest concentrations.

Plant SpeciesPlant PartThis compound Concentration (mg/g Dry Weight)Reference
Picea jezoensisBark144.3 - 217[4]
Picea abiesStumps0.7 (as part of total stilbene-glucosides)[5]
Picea abiesBarkA major stilbene glycoside component[3]

Biosynthesis of this compound in Picea Species

In spruce, the biosynthesis of major tetrahydroxystilbenes, including this compound, does not occur directly. Instead, it follows a multi-step pathway starting from the formation of the trihydroxystilbene, resveratrol.[6][7] The pathway is initiated by the enzyme stilbene synthase (STS), which catalyzes the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to produce resveratrol.[7] This resveratrol intermediate then undergoes a series of post-synthesis modifications—specifically 3'-hydroxylation, 3'-O-methylation, and 3-O-glycosylation—to yield this compound and the related compound, astringin.[6][7] This process is often enhanced in response to biotic stresses, such as fungal infection.[7]

G This compound Biosynthetic Pathway in Spruce cluster_precursors Precursors cluster_pathway Core Pathway cluster_final Final Product pCoumaroyl p-Coumaroyl-CoA Resveratrol Resveratrol pCoumaroyl->Resveratrol Stilbene Synthase (STS) Malonyl 3x Malonyl-CoA Malonyl->Resveratrol Piceatannol Piceatannol Resveratrol->Piceatannol 3'-Hydroxylation Isorhapontigenin Isorhapontigenin (Aglycone) Piceatannol->Isorhapontigenin 3'-O-Methylation This compound This compound Isorhapontigenin->this compound 3-O-Glycosylation

Caption: Biosynthesis of this compound from precursors via a Resveratrol intermediate in spruce.

Methodologies for Isolation and Analysis

The extraction, isolation, and quantification of this compound from plant matrices involve a series of standard phytochemical techniques. The selection of solvents and chromatographic conditions is critical for achieving high yield and purity.

Experimental Protocols

1. Sample Preparation:

  • Collection and Drying: Plant material (e.g., spruce bark) is collected and thoroughly washed. It is then air-dried or oven-dried at a controlled temperature (e.g., 40-60°C) to prevent degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • Solvent Selection: The choice of solvent is based on the polarity of this compound. Polar solvents are effective for extracting stilbene glycosides.[8]

  • Protocol: An effective method involves reflux extraction using methanol or ethanol at 60°C for 2-6 hours.[4] This process is typically repeated multiple times with fresh solvent to maximize the extraction yield. The resulting hydroalcoholic solutions are then combined.

3. Isolation and Purification:

  • Filtration and Concentration: The crude extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique for both purifying and quantifying this compound.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution system is typically employed, often consisting of water (often acidified with formic or acetic acid to improve peak shape) and a more nonpolar organic solvent like acetonitrile or methanol.

    • Detection: A UV detector set to the maximum absorbance wavelength for stilbenes (around 305-325 nm) is used for detection and quantification.[4] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification based on mass-to-charge ratio.[4]

4. Characterization and Quantification:

  • Quantification: The concentration of this compound in an extract is determined by comparing the peak area from its HPLC chromatogram to a calibration curve generated using a purified analytical standard.

  • Structural Elucidation: For definitive structural confirmation, the isolated compound is subjected to spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

G General Workflow for this compound Isolation and Analysis A Plant Material (e.g., Picea Bark) B Drying & Grinding A->B C Solvent Extraction (e.g., Ethanol/Methanol, 60°C) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Purification (Preparative HPLC) E->F G Isolated this compound F->G H Analysis G->H I Quantification (Analytical HPLC-UV) H->I J Structural Elucidation (MS, NMR) H->J

Caption: Workflow for the extraction, purification, and analysis of this compound from plants.

References

An In-depth Technical Guide to Isorhapontin: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin is a stilbenoid glycoside, a class of natural phenolic compounds recognized for their diverse biological activities. As the 3-O-β-D-glucopyranoside of isorhapontigenin, it is structurally related to resveratrol, a widely studied stilbenoid. This compound is predominantly found in various plant species, notably in the bark of spruce trees such as Picea abies (Norway spruce) and Picea mariana (black spruce).[1] Its presence in these natural sources, coupled with emerging evidence of its pharmacological potential, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and insights into its potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its identification, handling, and application in research and development.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Synonyms 3,4′,5-Trihydroxy-3′-methoxystilbene 3-O-β-D-glucopyranoside, Isorhapontoside[2]
CAS Registry Number 32727-29-0[2]
Molecular Formula C₂₁H₂₄O₉[1][2]
Molecular Weight 420.41 g/mol [2]
Appearance Powder, Yellow to brown solid[3][4]
Melting Point 192–194 °C[2][5]
Table 2: Solubility and Storage of this compound
PropertyDetailsSource(s)
Solubility - Soluble in DMSO (up to 100 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. - ≥ 2.5 mg/mL in 10% DMSO/90% Corn Oil.[3][4]
Storage (Powder) Desiccate at -20°C for up to 3 years.[3][4]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[4]
Table 3: Spectroscopic Data for this compound
TechniqueDataSource(s)
UV-Vis λmax 310 nm (in HPLC with UV/Vis detector)[6]
LC-MS [M+Na]⁺ Precursor m/z: 443.1314[1]
LC-MS [M-H]⁻ Precursor m/z: 419.44[1]
¹³C NMR Chemical shifts have been assigned in DMSO-d₆/pyridine-d₅.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and analysis of this compound. The following sections provide protocols derived from established methods for stilbenoids and related natural products.

Extraction of this compound from Spruce Bark

This protocol describes a general method for extracting this compound from its natural source, Picea species bark, using Pressurized Liquid Extraction (PLE), which has been shown to be an efficient and environmentally sustainable technique.[3][5]

Materials:

  • Dried and powdered spruce (Picea abies) bark

  • Pressurized Liquid Extraction (PLE) system

  • Ethanol (reagent grade)

  • Distilled water

  • Nitrogen gas

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind dried spruce bark to a fine powder (e.g., 300 µm) to increase the surface area for extraction.[8]

  • Cell Loading: Load approximately 30 g of the powdered bark into the extraction cell of the PLE system.

  • Extraction Parameters:

    • Solvent: Use absolute ethanol or distilled water. Optimal antioxidant capacity has been achieved with ethanol at 180°C and water at 160°C.[9]

    • Pressure: Set the system pressure to 50 bar.[9]

    • Temperature: Set the extraction temperature (e.g., 180°C for ethanol).[9]

    • Static Time: Allow a static extraction time of 5 minutes.[9]

    • Flush Volume: Use a flush volume of 60%.[9]

    • Purge: Purge the cell with nitrogen gas for 2 minutes after the extraction cycle.[9]

  • Collection: Collect the extract from the system.

  • Concentration: Remove the solvent from the collected extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Isolation and Purification Workflow

This workflow outlines the general steps for isolating and purifying this compound from the crude extract using column chromatography.

G start Crude Spruce Bark Extract dissolve Dissolve in Minimum Volume of Methanol start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate cc Silica Gel Column Chromatography evaporate->cc gradient Elute with Gradient Solvent System (e.g., Hexane -> Ethyl Acetate -> Methanol) cc->gradient fractions Collect Fractions gradient->fractions tlc Monitor Fractions by TLC (pool similar fractions) fractions->tlc recrystallize Recrystallization or Preparative HPLC tlc->recrystallize pure Pure this compound recrystallize->pure

Caption: General workflow for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a validated method for the quantification of this compound, adapted from methods used for its aglycone and other flavonoids.[2][8]

Instrumentation & Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 60% B

    • 20-25 min: 60% to 20% B

    • 25-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.[2]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol outlines the procedure for the structural elucidation and confirmation of this compound using NMR.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)

  • Internal standard (e.g., TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 128 scans.[10]

    • Acquire a ¹³C NMR spectrum (and DEPT for multiplicity).

    • Acquire 2D NMR spectra for full structural assignment, including:

      • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. Assign the chemical shifts of all protons and carbons by interpreting the 1D and 2D spectra. Compare the obtained data with published values for this compound to confirm its identity.[7]

Biological Activity and Signaling Pathways

While research on this compound is ongoing, studies on its aglycone (Isorhapontigenin) and related stilbenoids provide strong indications of its potential mechanisms of action, particularly in anticancer and antifungal activities.

Proposed Anticancer Signaling Pathway

Isorhapontigenin, the metabolic precursor to this compound, has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. It is plausible that this compound exerts similar effects, potentially after deglycosylation to its active aglycone form within the cell.

G cluster_0 cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway cluster_3 This compound This compound isorhapontigenin Isorhapontigenin (Aglycone) This compound->isorhapontigenin Cellular Metabolism pi3k PI3K isorhapontigenin->pi3k inhibits mek MEK isorhapontigenin->mek inhibits apoptosis Apoptosis isorhapontigenin->apoptosis induces akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation erk ERK mek->erk erk->proliferation

Caption: Proposed anticancer mechanism of this compound via PI3K/Akt and MAPK pathways.

This pathway suggests that this compound, likely through its aglycone, inhibits the PI3K/Akt/mTOR and MEK/ERK signaling cascades.[6][11] These pathways are often hyperactivated in cancer, promoting cell growth and survival. By inhibiting these key nodes, this compound can suppress proliferation and induce programmed cell death (apoptosis) in cancer cells.

Proposed Antifungal Mechanism

Stilbenoids are known phytoalexins, compounds produced by plants to defend against pathogens, including fungi. While the precise signaling cascade for this compound is not fully elucidated, a plausible mechanism involves the induction of fungal stress response pathways, leading to growth inhibition.

G cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High-Osmolarity Glycerol (HOG) Pathway This compound This compound membrane Fungal Cell Wall & Membrane Stress This compound->membrane mpk1 Mpk1/Slt2 (MAPK) membrane->mpk1 activates hog1 Hog1 (MAPK) membrane->hog1 activates response Stress Gene Expression & Cell Cycle Arrest mpk1->response hog1->response death Fungal Growth Inhibition response->death

Caption: Proposed antifungal mechanism of this compound via fungal stress pathways.

This diagram illustrates that this compound may act by inducing stress on the fungal cell wall and membrane. This stress activates conserved signaling pathways like the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways, which are crucial for fungal survival under adverse conditions.[12][13] The hyperactivation of these stress responses can lead to the expression of genes that halt the cell cycle and ultimately inhibit fungal growth.[14]

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a foundation for researchers to reliably extract, purify, and analyze this compound. Furthermore, the elucidated potential signaling pathways for its anticancer and antifungal activities highlight key areas for future investigation. As research progresses, a deeper understanding of this compound's mechanism of action will be critical for harnessing its full therapeutic potential in drug development.

References

Isorhapontin vs. Resveratrol: A Technical Guide to Core Structural and Functional Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of isorhapontin and resveratrol, two naturally occurring stilbenoids of significant interest in biomedical research. We will dissect their key structural distinctions, compare their physicochemical and biological properties through quantitative data, and elucidate their differential effects on key cellular signaling pathways. This document also provides detailed experimental protocols for researchers seeking to evaluate these compounds.

Core Structural Differences

Resveratrol and this compound belong to the stilbenoid family, characterized by a 1,2-diphenylethylene backbone. However, their substitutions lead to significant differences in their chemical nature and biological activity.

  • Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is the foundational compound, featuring three hydroxyl (-OH) groups.

  • This compound is the 3-O-β-D-glucoside of isorhapontigenin. This means it has a glucose molecule attached, which significantly increases its molecular weight and water solubility.

  • Isorhapontigenin , the aglycone (non-sugar part) of this compound, is the more direct structural analog to resveratrol. The critical difference is the presence of a methoxy (-OCH₃) group at the 3' position, whereas resveratrol has a hydroxyl group at that same position.

In most biological systems, this compound is considered a prodrug that is metabolized into the more active isorhapontigenin. Therefore, for functional comparisons of bioactivity, isorhapontigenin is the relevant comparator to resveratrol.

G cluster_res_iso cluster_iso_isor resveratrol Resveratrol (C₁₄H₁₂O₃) isorhapontigenin Isorhapontigenin (C₁₅H₁₄O₄) resveratrol->isorhapontigenin This compound This compound (C₂₁H₂₄O₉) isorhapontigenin->this compound res_label Hydroxyl Group (-OH) at 3' position iso_label Methoxy Group (-OCH₃) at 3' position glucose_label Addition of Glucose Moiety at 3 position

Caption: Chemical structures of Resveratrol, Isorhapontigenin, and this compound.

Comparative Physicochemical and Pharmacokinetic Properties

The seemingly minor structural variation between resveratrol and isorhapontigenin leads to significant differences in their pharmacokinetic profiles. The 3'-methoxy group on isorhapontigenin makes it more resistant to enzymatic oxidation and improves its metabolic stability. This results in markedly superior oral bioavailability compared to resveratrol.[1][2]

PropertyResveratrolIsorhapontigeninThis compound
Chemical Formula C₁₄H₁₂O₃[3]C₁₅H₁₄O₄C₂₁H₂₄O₉[4]
Molar Mass ( g/mol ) 228.25[1]258.26420.41[4]
Oral Bioavailability (F) Low (<1%)~2-3 fold higher than Resveratrol[1][2][5][6]Data limited; acts as prodrug
Dose-Normalized Cmax Lower~2-3 fold higher than Resveratrol[5][6]Not applicable
Dose-Normalized AUC Lower~2-3 fold higher than Resveratrol[5][6]Not applicable

Data primarily compares resveratrol to isorhapontigenin, the active aglycone of this compound.

Comparative Biological Activity

The structural differences also influence the biological activity and target specificity of these compounds. Isorhapontigenin has demonstrated significantly higher potency against certain targets, such as ADP-induced platelet aggregation, compared to resveratrol.

Target / AssayResveratrolIsorhapontigeninSource
ADP-Induced Platelet Aggregation (IC₅₀) > 100 µM1.85 µM[7]
Bladder Cancer Cell Viability (T24) (IC₅₀) Not specified55.2 µM[8]
COX-2 Enzyme Activity (in vitro) (IC₅₀) ~50 µMNot specified[9]
CYP2C9 Inhibition (Kᵢ) 3.64 µM (non-competitive)Not specified[10]
Protein Kinase CKII Inhibition (Kᵢ) 1.2 µM (competitive with ATP)Not specified[11]
SIRT1 Binding Affinity (Docking Score) Lower AffinityHigher Affinity[12]

Mechanisms of Action & Key Signaling Pathways

Both resveratrol and its analogs modulate multiple signaling pathways critical to cellular health, inflammation, and metabolism. Key among these are the SIRT1/AMPK and NF-κB pathways.

SIRT1 and AMPK Activation: Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in metabolic regulation and longevity. Resveratrol is a well-known activator of SIRT1.[13] Activation of SIRT1 can lead to the deacetylation and subsequent activation of liver kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][14][15] Interestingly, molecular docking studies suggest that isorhapontigenin exhibits a better binding affinity for SIRT1 than resveratrol, indicating it may be a more potent activator of this pathway.[12]

NF-κB Inhibition: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a primary transcription factor that governs the inflammatory response. Chronic activation of NF-κB is implicated in many inflammatory diseases. SIRT1 activation by resveratrol has been shown to inhibit the NF-κB pathway by deacetylating the RelA/p65 subunit, which reduces its transcriptional activity.[16][17] Given its potent SIRT1 activity, isorhapontigenin is also a strong inhibitor of NF-κB signaling.[18]

G Resveratrol Resveratrol / Isorhapontigenin SIRT1 SIRT1 Resveratrol->SIRT1 Activates p65_Ac Acetylated p65 (Active) SIRT1->p65_Ac Deacetylates p65 p65 (Inactive) p65_Ac->p65 NFkB_complex p65/p50/IκBα (Inactive Cytoplasmic Complex) IKK IKK IκBα IκBα IKK->IκBα Phosphorylates for Degradation p65_p50_nuc p65/p50 (Active Nuclear Complex) NFkB_complex->p65_p50_nuc IκBα Degradation & Nuclear Translocation ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6) p65_p50_nuc->ProInflammatory Induces Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates

Caption: SIRT1-mediated inhibition of the NF-κB inflammatory pathway.

G cluster_0 Primary SIRT1-Dependent Pathway cluster_1 Alternative Pathway Resveratrol Resveratrol / Isorhapontigenin SIRT1 SIRT1 Resveratrol->SIRT1 Activates PDE PDE4 Resveratrol->PDE Inhibits (High Conc.) LKB1_Ac Acetylated LKB1 (Inactive) SIRT1->LKB1_Ac Deacetylates LKB1 LKB1 (Active) LKB1_Ac->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates & Activates Metabolism Improved Mitochondrial Function & Energy Homeostasis AMPK->Metabolism Promotes cAMP ↑ cAMP CaMKKβ CaMKKβ cAMP->CaMKKβ Activates CaMKKβ->AMPK Activates

Caption: Resveratrol-mediated activation of the SIRT1/LKB1/AMPK signaling axis.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize and compare resveratrol and this compound/isorhapontigenin.

Protocol 1: Quantification of Plasma Concentrations by RP-HPLC

This protocol describes a general method for determining the concentration of resveratrol or its analogs in plasma samples, crucial for pharmacokinetic studies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (e.g., caffeine at 10 µg/mL).[19]

    • Add 1.8 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[19]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the upper organic supernatant to a clean tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV or Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).[20]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70, v/v).[20] The aqueous phase can be buffered (e.g., phosphate buffer, pH 6.8).[21]

    • Flow Rate: 1.0 mL/min.[20]

    • Injection Volume: 20-80 µL.[19][20]

    • Detection: UV detection at 306 nm.[20]

    • Column Temperature: 30°C.[20]

  • Quantification:

    • Generate a standard curve by spiking drug-free plasma with known concentrations of the analyte (e.g., 0.01 to 6.4 µg/mL).[21][22]

    • Process the standards using the same extraction procedure.

    • Plot the peak area ratio (analyte/internal standard) against concentration to create a calibration curve.

    • Determine the concentration in unknown samples by interpolating from the calibration curve.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This colorimetric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[23][24]

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle to protect from light.[24][25]

    • Test Samples: Prepare stock solutions of resveratrol and isorhapontigenin in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions to determine the IC₅₀.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or solvent (for blank control) to each well.[26]

    • Add 200 µL of the freshly prepared DPPH working solution to all wells. Mix gently.[26]

    • Incubate the plate in the dark at room temperature for 30 minutes.[25]

    • Measure the absorbance at 517 nm using a microplate reader.[23][27]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 [24]

    • Plot the % Scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Assessment of Anti-Inflammatory Activity (NF-κB Luciferase Reporter Assay)

This cell-based assay quantifies the activation of the NF-κB transcription factor by measuring the expression of a luciferase reporter gene.[28][29]

G Day1 Day 1: Seed Cells Seed NF-κB reporter cells (e.g., HEK293) into a 96-well assay plate. Day2 Day 2: Treatment - Pre-treat with test compound (Resveratrol / Isorhapontigenin). - Add inflammatory stimulus (e.g., TNF-α) to activate NF-κB. Day1->Day2 Incubate Incubate for 18-24 hours Day2->Incubate Day3 Day 3: Lysis & Readout - Lyse cells. - Add Luciferase substrate. Incubate->Day3 Measure Measure Luminescence (Relative Light Units - RLU) using a luminometer. Day3->Measure

Caption: General workflow for an NF-κB Luciferase Reporter Assay.
  • Cell Culture and Seeding (Day 1):

    • Culture HEK293 cells (or another suitable cell line) stably or transiently transfected with an NF-κB-luciferase reporter plasmid.

    • Seed the cells into a white, opaque 96-well plate at an appropriate density (e.g., 3 x 10⁵ cells/well) and incubate overnight.[30]

  • Compound Treatment (Day 2):

    • Prepare dilutions of resveratrol, isorhapontigenin, and a known NF-κB inhibitor (positive control) in cell culture medium.

    • Remove the old medium from the cells.

    • Add the media containing the test compounds to the appropriate wells and pre-incubate for 1-2 hours.

    • Add an NF-κB activator (e.g., TNF-α at ~10 ng/mL or PMA at ~1.5 nM) to all wells except the negative control.[29]

    • Incubate for an additional 18-24 hours.[31]

  • Luciferase Assay (Day 3):

    • Remove the treatment media from the wells.

    • Wash the cells once with PBS.

    • Add 100 µL of a cell lysis buffer to each well and incubate for 15 minutes at room temperature to ensure complete lysis.[30]

    • Add 100 µL of Luciferase Assay Reagent (containing the substrate, D-luciferin) to each well.[28]

    • Immediately measure the luminescence using a plate-reading luminometer. The output will be in Relative Light Units (RLU).

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control (TNF-α alone).

    • Determine the IC₅₀ value for inhibition of NF-κB activation.

Conclusion and Future Directions

The key structural differences between resveratrol and this compound—specifically the 3'-methoxy group and 5-O-glucoside of the latter—give rise to profound functional distinctions. The aglycone, isorhapontigenin, stands out due to its significantly enhanced oral bioavailability, a major limiting factor for the therapeutic application of resveratrol.[2][5] Furthermore, emerging evidence suggests isorhapontigenin may possess superior potency against specific biological targets, including SIRT1 and ADP-mediated platelet aggregation.[7][12]

For researchers and drug development professionals, isorhapontigenin represents a promising alternative to resveratrol, offering a more favorable pharmacokinetic profile while retaining or even enhancing activity on key signaling pathways like SIRT1 and NF-κB. Future research should focus on direct, side-by-side comparisons of these compounds across a wider range of disease models to fully elucidate their therapeutic potential.

References

The Biological Nexus of Isorhapontin: A Technical Guide to its Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with Isorhapontin and its active aglycone, Isorhapontigenin. This compound, a stilbenoid glucoside, is predominantly found in spruce species, while its more biologically studied form, Isorhapontigenin, is abundant in plant genera such as Gnetum. Following ingestion, this compound is metabolized to Isorhapontigenin, which exhibits a wide array of pharmacological effects, including notable antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways to serve as a foundational resource for ongoing and future research and development.

Extraction of this compound and Isorhapontigenin from Plant Sources

Isorhapontigenin and related stilbenoids are primarily isolated from the lianas of Gnetum cleistostachyum. The extraction process is a critical first step in obtaining crude extracts for biological activity screening and compound isolation.

Typical Extraction Protocol from Gnetum cleistostachyum

A common method involves solvent extraction, often performed under reflux to enhance efficiency[1][2].

  • Preparation : The dried and pulverized lianas of Gnetum cleistostachyum are used as the starting material[1].

  • Extraction : The powdered plant material (e.g., 35 kg) is extracted with a 65% ethanol (EtOH) solution under reflux[1].

  • Concentration : The solvent is removed from the resulting solution in vacuo to yield a crude extract[1].

  • Fractionation : The crude extract is then typically subjected to further separation using various chromatographic techniques. This can involve sequential extraction with solvents of increasing polarity or column chromatography over silica gel or other stationary phases to isolate compounds of interest[1][3].

Below is a generalized workflow for the extraction and isolation process.

G A Dried & Powdered Gnetum cleistostachyum Lianas B Reflux Extraction (e.g., 65% Ethanol) A->B C Solvent Removal (in vacuo) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Isolated Compounds (Isorhapontigenin, etc.) E->F

Figure 1: General workflow for extraction and isolation.

Biological Activities and Quantitative Data

Isorhapontigenin (ISO), the active form of this compound, demonstrates significant potential across several therapeutic areas. Its biological activities are superior to its well-known analogue, resveratrol, in some contexts, partly due to more favorable pharmacokinetic profiles[4][5].

Antioxidant Activity

Isorhapontigenin is a potent antioxidant, demonstrating greater efficacy than vitamin E in some assays. Its activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation[6][7].

AssayModel / InducerResultReference
Malondialdehyde (MDA) FormationFe²⁺-Cys in rat liver microsomes, brain mitochondria, and synaptosomesSignificant inhibition[7]
Reduced Glutathione (GSH) LevelsH₂O₂ in mitochondria and synaptosomesMarkedly prevented decrease[7]
Oxidative DNA DamageCuSO₄-Phen-VitC-H₂O₂ systemSignificant inhibition[7]
Anti-inflammatory Activity

ISO exerts anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways. It has shown efficacy in models of airway inflammation and rheumatoid arthritis[5][8].

Assay / ModelCell Line / Animal ModelKey Findings & Quantitative DataReference
Cytokine ReleaseHuman Airway Epithelial Cells (stimulated with IL-1β)Concentration-dependent inhibition of IL-6 and CXCL8 release. IC₅₀ values were at least twofold lower than resveratrol.[5]
TNF-α ProductionMurine Peritoneal MacrophagesIC₅₀ = 1.03 x 10⁻⁵ mol/L (for Gnetucleistol F, a related stilbenolignan)[9]
Proliferation, Migration, InvasionRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS)ISO (12.5, 25, and 50 µM) inhibited TNF-α-induced IL-6, IL-8, and MMP-3 expression, as well as proliferation, migration, and invasion.[8]
Anticancer Activity

The anticancer effects of Isorhapontigenin and related compounds like Isorhamnetin are well-documented across various cancer cell lines. These effects are mediated by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation and metastasis[6][10].

Cancer TypeCell LineKey Findings & Quantitative DataReference
Bladder CancerT24 CellsISO treatment repressed genes involved in hypoxia signaling and glycolysis.[10]
Breast CancerMCF7, T47D, MDA-MB-231ISO induces cell death, cell cycle arrest, oxidative stress, and inhibits proliferation.[6]
Colon Cancer (HCT-116)HCT-116IC₅₀ = 2.6 µg/mL (for Salicornia fruticosa extract containing isorhamnetin)[11]
Liver Cancer (HepG2)HepG2IC₅₀ = 10.9 µg/mL (for S. fruticosa extract)[11]
Lung Cancer (A549)A549IC₅₀ = 37.9 µg/mL (for S. fruticosa extract)[11]
Breast Cancer (MCF-7)MCF-7IC₅₀ = 5.4 µg/mL (for S. fruticosa extract)[11]

Signaling Pathways

The biological activities of Isorhapontigenin are underpinned by its interaction with multiple intracellular signaling pathways.

Anti-inflammatory Signaling

ISO modulates several interconnected pathways to reduce the inflammatory response. Key targets include NF-κB, MAPKs, and the PI3K/Akt pathway, which collectively control the expression of pro-inflammatory cytokines and mediators[5][8][12].

G cluster_0 Inflammatory Stimuli (LPS, IL-1β, TNF-α) cluster_1 Isorhapontigenin Action cluster_2 Cellular Response Stimuli Stimuli PI3K PI3K/Akt Stimuli->PI3K MAPK MAPK Stimuli->MAPK NFkB NF-κB Stimuli->NFkB ISO Isorhapontigenin T1 PI3K/Akt Modulation ISO->T1 T2 MAPK Suppression ISO->T2 T3 NF-κB Inhibition ISO->T3 T4 Nrf2 Activation ISO->T4 T1->PI3K T2->MAPK T3->NFkB Nrf2 Nrf2 T4->Nrf2 Inflammation ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) ↓ iNOS, COX-2 PI3K->Inflammation MAPK->Inflammation NFkB->Inflammation Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant

Figure 2: Anti-inflammatory signaling pathways of Isorhapontigenin.
Anticancer Signaling

In cancer cells, Isorhapontigenin interferes with pathways crucial for survival, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is a central target, and its inhibition leads to reduced cell growth and survival. Additionally, ISO has been shown to modulate tubulin polymerization via sphingosine kinase (SPHK) inhibition[6][10].

G cluster_0 Key Signaling Pathways cluster_1 Downstream Effects ISO Isorhapontigenin PI3K PI3K/Akt/mTOR ISO->PI3K SPHK Sphingosine Kinase (SPHK) ISO->SPHK HIF1a HIF-1α ISO->HIF1a Prolif ↓ Cell Proliferation & Survival PI3K->Prolif Tubulin Tubulin Destabilization SPHK->Tubulin Glycolysis ↓ Glycolysis HIF1a->Glycolysis Apoptosis ↑ Apoptosis Prolif->Apoptosis Cycle Cell Cycle Arrest Tubulin->Cycle Cycle->Apoptosis

Figure 3: Anticancer signaling pathways of Isorhapontigenin.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activities of this compound crude extracts.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an extract to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 1 mM) in methanol. Prepare a series of dilutions of the crude extract in methanol. Ascorbic acid or Trolox is used as a positive control.

  • Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each extract dilution (or control/blank)[1].

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at a specific wavelength (typically ~517 nm) using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the extract.

  • IC₅₀ Determination : The IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the extract concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

  • Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the crude extract for 1-2 hours.

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Wells with untreated cells serve as a negative control, and cells treated with LPS only serve as a positive control[13].

  • Nitrite Measurement (Griess Assay) :

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement : Measure the absorbance at ~540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis : Calculate the percentage inhibition of NO production relative to the LPS-only control. Determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment[11].

  • Treatment : Treat the cells with a range of concentrations of the crude extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Measurement : Shake the plate gently for 10 minutes and measure the absorbance at ~570 nm.

  • Calculation : Express cell viability as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the extract that reduces cell viability by 50%, can then be calculated.

References

A Technical Guide to the Discovery and Isolation of Isorhapontin from Gnetum montanum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontin, a stilbenoid glycoside, is a significant bioactive compound found in the medicinal plant Gnetum montanum. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound from this plant source. It details a composite experimental protocol for its extraction and purification, summarizes key quantitative data, and explores its potential therapeutic applications by examining associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Gnetum montanum Markgr., a member of the Gnetaceae family, is a liana traditionally used in various Asian folk medicines to treat ailments such as rheumatism, bronchitis, and inflammation.[1] Phytochemical investigations have revealed that Gnetum species are rich sources of stilbenoids, a class of polyphenolic compounds known for their diverse pharmacological activities. Among these, this compound (3,4',5-trihydroxy-3'-methoxystilbene 3-O-β-D-glucopyranoside) and its aglycone, Isorhapontigenin, have been identified as key bioactive constituents of Gnetum montanum.[2] These compounds have garnered significant interest for their potential anti-inflammatory, antioxidant, and anticancer properties.[3] This guide focuses on the scientific journey of this compound from its natural source to its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the quantitative data related to the stilbenoid content in Gnetum montanum and the biological activity of its extracts and related compounds.

Table 1: Stilbenoid Content in Gnetum montanum

CompoundPlant PartExtraction SolventReported Yield/ContentSource
Resveratrol and IsorhapontigeninLianaEthanolApprox. 3-5% of the extract[3]
Gnetum montanum Extract (GME)Not specifiedNot specified-[4]

Table 2: Biological Activity (IC50 Values)

Compound/ExtractBiological ActivityCell Line/AssayIC50 ValueSource
Gnetum montanum Extract (GME)Proliferation InhibitionSW480 (colon cancer)50.77 µg/mL[4]
Gnetumontanin B (from G. montanum)TNF-α Inhibition-1.49 x 10-6 mol L-1[5]
IsorhapontigeninIL-6 and CXCL8 release inhibitionPrimary human airway epithelial cellsAt least twofold lower than resveratrol[6]

Experimental Protocols

The following is a composite, detailed methodology for the extraction, isolation, and purification of this compound from Gnetum montanum, based on published phytochemical studies.

Plant Material Collection and Preparation
  • Collection: The stems or lianas of Gnetum montanum are collected from their natural habitat.

  • Authentication: The plant material is authenticated by a qualified botanist.

  • Preparation: The collected plant material is washed, cut into small pieces, and shade-dried. The dried material is then pulverized into a coarse powder.

Extraction
  • Maceration: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions like ethyl acetate or the aqueous residue.

Isolation and Purification
  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of chloroform and methanol is typically used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions containing this compound are further purified by Prep-HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient system of acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) is employed.

    • Detection: UV detection is used to monitor the elution of compounds.

    • Fraction Collection: The peak corresponding to this compound is collected.

Structure Elucidation and Purity Analysis
  • Spectroscopic Analysis: The structure of the isolated compound is confirmed using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to elucidate the chemical structure.

  • Purity Determination: The purity of the isolated this compound is determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow plant_material Gnetum montanum Plant Material (Stems/Lianas) preparation Washing, Drying, and Pulverization plant_material->preparation extraction Methanolic Extraction preparation->extraction fractionation Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography prep_hplc Preparative HPLC (C18) column_chromatography->prep_hplc isolated_this compound Isolated this compound prep_hplc->isolated_this compound structure_elucidation Structure Elucidation (MS, NMR) isolated_this compound->structure_elucidation purity_analysis Purity Analysis (HPLC-DAD) isolated_this compound->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

Postulated Signaling Pathways

The following diagram illustrates the potential signaling pathways modulated by this compound, inferred from studies on its aglycone, Isorhapontigenin.

signaling_pathways cluster_inflammatory Anti-inflammatory Effects cluster_cancer Anticancer Effects This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibition pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibition m_tor mTOR Pathway This compound->m_tor Inhibition inflammatory_mediators ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->inflammatory_mediators pi3k_akt->inflammatory_mediators pi3k_akt->m_tor apoptosis ↑ Apoptosis m_tor->apoptosis Modulation cell_proliferation ↓ Cell Proliferation m_tor->cell_proliferation

Caption: Postulated signaling pathways of this compound.

Discussion of Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, extensive research on its aglycone, Isorhapontigenin, provides significant insights into its potential mechanisms of action.

Anti-inflammatory Pathways

Isorhapontigenin has been shown to exert potent anti-inflammatory effects by modulating key signaling cascades. It can suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Furthermore, Isorhapontigenin has been reported to inhibit the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway , which is also implicated in inflammatory processes.[6]

Anticancer Pathways

The anticancer potential of Isorhapontigenin is linked to its ability to interfere with signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR (mammalian target of rapamycin) pathway , which is often hyperactivated in cancer, is a key target. By inhibiting this pathway, Isorhapontigenin can suppress cancer cell proliferation and induce apoptosis (programmed cell death).

It is plausible that this compound, as a glycoside of Isorhapontigenin, may act as a prodrug, being hydrolyzed to Isorhapontigenin in the body to exert these biological effects. Alternatively, the glycosyl moiety may influence its bioavailability and pharmacokinetics, potentially leading to different or enhanced activities.

Conclusion and Future Directions

This compound from Gnetum montanum represents a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and cancer. This guide provides a foundational understanding for researchers to build upon. Future research should focus on:

  • Developing optimized and scalable protocols for the isolation of this compound in high purity and yield.

  • Conducting comprehensive in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound itself.

  • Performing pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Exploring its synergistic potential with existing therapeutic agents.

The continued investigation of this compound will be crucial in unlocking its full potential as a novel therapeutic agent derived from a traditional medicinal plant.

References

Characterization of Isorhapontin: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of isorhapontin, a stilbenoid glucoside found in various plant species, including Norway spruce (Picea abies). The following sections detail its mass spectrometry and nuclear magnetic resonance data, the experimental protocols for acquiring such data, and a visualization of its mass spectrometry fragmentation pathway.

Spectroscopic Data

The unique chemical structure of this compound (C₂₁H₂₄O₉) gives rise to a distinct spectroscopic fingerprint. The data presented below is crucial for its unambiguous identification and quality control in research and development.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common method for analyzing this compound, typically in both positive and negative ion modes.

ParameterPositive Ion ModeNegative Ion Mode
Precursor Ion [M+Na]⁺[M-H]⁻
Precursor m/z (Observed) 443.1314419.44
Molecular Formula C₂₁H₂₄O₉NaC₂₁H₂₃O₉
Calculated Molecular Weight 443.1318419.1346
Instrumentation Agilent 6530 Q-TOFTQD, Waters
Ionization Technique LC-ESI-QTOFFlow-injection QqQ/MS (ESI)
Key Fragment Ions (m/z) 354.0625, 283.0556, 269.0872, 190.9641257

Data sourced from PubChem CID 5281716.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for complete structural elucidation. The standard solvent system for acquiring NMR spectra of this compound is a mixture of deuterated dimethyl sulfoxide and deuterated pyridine (DMSO-d₆/pyridine-d₅).[2]

¹H-NMR Data

While a complete, tabulated dataset for the proton NMR of this compound is not available in the provided search results, analysis is typically conducted using standard 1D ¹H-NMR and 2D correlation experiments like COSY.

¹³C-NMR Data

A full list of carbon chemical shifts for this compound is not available in the provided search results. However, it has been noted that ¹³C NMR chemical shifts for this compound have been determined in a DMSO-d₆/pyridine-d₅ solvent system.[2] Such data would typically be presented as follows:

AtomChemical Shift (δ) ppm
Data not available in search results

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental. Below are generalized protocols based on the instrumentation reported for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis.

  • Chromatographic Separation : The sample is injected into a liquid chromatography system, often a UHPLC or HPLC, equipped with a C18 reversed-phase column. A gradient elution is typically employed, using a mobile phase consisting of water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).

  • Mass Spectrometry Analysis : The eluent from the LC column is introduced into the mass spectrometer's ESI source.

  • Data Acquisition : The mass spectrometer, such as an Agilent 6530 Q-TOF, is operated in either positive or negative ion mode to acquire full scan mass spectra. For fragmentation data (MS/MS), a precursor ion of interest is selected and subjected to collision-induced dissociation (CID).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A few milligrams of purified this compound are dissolved in approximately 0.5 mL of a deuterated solvent mixture, such as DMSO-d₆/pyridine-d₅, within an NMR tube.

  • Instrument Setup : The NMR spectrometer is tuned and shimmed for the specific sample and solvent to ensure high resolution.

  • Data Acquisition : A suite of NMR experiments is performed. This includes:

    • A standard 1D proton (¹H) NMR spectrum.

    • A 1D carbon (¹³C) NMR spectrum, often with proton decoupling.

    • 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, which are essential for assigning the chemical shifts to specific atoms in the molecule.[2]

Mandatory Visualizations

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is a key diagnostic feature. The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the isorhapontigenin aglycone.

Isorhapontin_Fragmentation cluster_products Fragmentation Products cluster_precursor Precursor Ion This compound This compound [M-H]⁻ m/z 419 Isorhapontigenin Isorhapontigenin Aglycone [M-H-162]⁻ m/z 257 This compound->Isorhapontigenin Glycosidic Bond Cleavage Glucose Neutral Loss of Glucose (162 Da)

Caption: MS/MS fragmentation pathway of this compound.

References

An In-depth Technical Guide to Isorhapontin and its Aglycone Isorhapontigenin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isorhapontin, a naturally occurring stilbenoid glycoside, and its aglycone, isorhapontigenin, are polyphenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biochemical properties, synthesis, metabolic pathways, and biological effects of these two compounds. Detailed experimental protocols for their extraction, synthesis, and key biological assays are presented. Quantitative data on their efficacy and toxicity are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the critical signaling pathways modulated by isorhapontigenin, offering a visual representation of its mechanisms of action at the molecular level. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and isorhapontigenin.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a 1,2-diphenylethylene backbone. Among them, resveratrol is the most extensively studied, renowned for its antioxidant and cardioprotective properties. This compound and its aglycone isorhapontigenin are structural analogs of resveratrol that have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] this compound is the glucoside of isorhapontigenin and is found in various plant species, notably in spruce trees (Picea spp.).[3] Upon ingestion, this compound can be hydrolyzed to isorhapontigenin, which is then absorbed and exerts its pharmacological effects. This guide delves into the technical details of these promising compounds.

Biochemical Properties and Synthesis

This compound and isorhapontigenin share a core stilbene structure but differ in their substitutions, which significantly influences their bioavailability and biological activity.

Table 1: Biochemical Properties of this compound and Isorhapontigenin

PropertyThis compoundIsorhapontigenin
Chemical Structure 3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy β-D-glucopyranoside5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethen-1-yl]benzene-1,3-diol
Molecular Formula C₂₁H₂₄O₉C₁₅H₁₄O₄
Molar Mass 420.41 g/mol [4]258.27 g/mol [5]
CAS Number 32727-29-0[4]32507-66-7[5]
Natural Sources Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), White spruce (Picea glauca)[3]Chinese herb Gnetum cleistostachyum, Gnetum parvifolium[2]
Synthesis

The synthesis of isorhapontigenin can be achieved through various methods, including biomimetic and chemical synthesis.

  • Biomimetic Synthesis: Synthetic isorhapontigenin can be treated with reagents like silver acetate in methanol to produce various dimers, some of which are naturally occurring.[6][7]

  • Biosynthesis in E. coli: A two-culture system in Escherichia coli has been utilized to produce isorhapontigenin. The first culture synthesizes resveratrol, which is then converted to isorhapontigenin by a second culture harboring hydroxylase and/or O-methyltransferase enzymes.[8]

  • Chemical Synthesis: A common method for synthesizing stilbenoids like resveratrol and its analogs is the Heck coupling reaction. This involves the reaction of a halo-aromatic compound with an alkene in the presence of a palladium catalyst.[9]

Metabolic Pathways

This compound, being a glycoside, undergoes hydrolysis to its aglycone, isorhapontigenin, a process that can be facilitated by gut microbiota. Isorhapontigenin is then absorbed and undergoes further metabolism. It is a metabolite of piceatannol, formed through the action of catechol-O-methyltransferase. The metabolism of isorhapontigenin primarily involves Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted.

metabolic_pathway This compound This compound Hydrolysis Hydrolysis (e.g., gut microbiota) This compound->Hydrolysis Isorhapontigenin Isorhapontigenin PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Isorhapontigenin->PhaseII PhaseII_Metabolites Glucuronide and Sulfate Conjugates Piceatannol Piceatannol COMT Catechol-O-methyltransferase Piceatannol->COMT COMT->Isorhapontigenin Hydrolysis->Isorhapontigenin PhaseII->PhaseII_Metabolites

Metabolic conversion of this compound and formation of Isorhapontigenin.

Biological Activities and Mechanisms of Action

Isorhapontigenin has been shown to possess a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cancer, and cardioprotection.

Anti-inflammatory Effects

Isorhapontigenin exerts its anti-inflammatory effects by targeting several key signaling pathways:

  • NF-κB Pathway: Isorhapontigenin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[10]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by isorhapontigenin. It can inhibit the phosphorylation of key MAPK proteins like ERK1/2, JNK, and p38, which are involved in the inflammatory response.[10]

  • PI3K/Akt Pathway: Isorhapontigenin has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in various inflammatory conditions.[10]

anti_inflammatory_pathway cluster_nucleus Nucleus Isorhapontigenin Isorhapontigenin IKK IKK Isorhapontigenin->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Isorhapontigenin->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Isorhapontigenin->PI3K_Akt_pathway IkappaBalpha IκBα IKK->IkappaBalpha P NFkappaB_complex NF-κB/IκBα (inactive) IkappaBalpha->NFkappaB_complex degradation NFkappaB_active NF-κB (active) NFkappaB_complex->NFkappaB_active Proinflammatory_genes Pro-inflammatory Gene Transcription NFkappaB_active->Proinflammatory_genes Nucleus Nucleus Inflammation Inflammation Proinflammatory_genes->Inflammation MAPK_pathway->Inflammation PI3K_Akt_pathway->Inflammation

Anti-inflammatory signaling pathways modulated by Isorhapontigenin.
Anti-Cancer Effects

The anti-cancer properties of isorhapontigenin are mediated through the regulation of multiple signaling pathways that control cell proliferation, apoptosis, and metastasis.

  • PI3K/Akt/mTOR Pathway: Similar to its role in inflammation, isorhapontigenin inhibits the PI3K/Akt/mTOR pathway in cancer cells, leading to decreased cell growth and proliferation.[11]

  • NRF2-mediated Pathway: Isorhapontigenin can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which upregulates the expression of antioxidant and detoxification enzymes, thereby protecting cells from carcinogenic insults.[12]

  • NEDD9/β-catenin Signaling: In non-small-cell lung cancer, isorhapontigenin has been shown to downregulate Neural precursor cell Expressed, Developmentally Down-regulated 9 (NEDD9), which in turn reduces the activation of β-catenin, a key player in cancer cell migration and invasion.[4][13]

anti_cancer_pathway Isorhapontigenin Isorhapontigenin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Isorhapontigenin->PI3K_Akt_mTOR NRF2 NRF2 Isorhapontigenin->NRF2 NEDD9 NEDD9 Isorhapontigenin->NEDD9 Cell_proliferation Cell Proliferation & Growth PI3K_Akt_mTOR->Cell_proliferation ARE Antioxidant Response Element NRF2->ARE Antioxidant_enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_enzymes Apoptosis Apoptosis Antioxidant_enzymes->Apoptosis beta_catenin β-catenin NEDD9->beta_catenin Metastasis Metastasis beta_catenin->Metastasis

Anti-cancer signaling pathways influenced by Isorhapontigenin.

Table 2: In Vitro Anti-Cancer Activity of Isorhapontigenin (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF7Breast Cancer34.16[14][15]
T47DBreast Cancer>50[15]
MDA-MB-231Breast Cancer (Triple-Negative)>50[15]
A549Lung Cancer~40 (significant inhibition)[4]
H23Lung Cancer~40 (significant inhibition)[4]
H1299Lung Cancer~40 (significant inhibition)[4]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Cardioprotective Effects

Both this compound and isorhapontigenin have demonstrated cardioprotective properties. Isorhapontigenin has been shown to attenuate cardiac hypertrophy by blocking oxidative stress and inhibiting signaling pathways such as PKC, MAPKs, and PI3K-Akt.[10] It can also protect against doxorubicin-induced cardiotoxicity by increasing the expression of Yes-associated protein 1 (YAP1).[10] The cardioprotective effects of many natural compounds are often attributed to the activation of signaling pathways that converge on mitochondria, leading to the inhibition of the mitochondrial permeability transition pore opening.[12][16]

Toxicity

Limited data is available on the specific LD₅₀ values for this compound and isorhapontigenin. However, studies on resveratrol and other stilbenoids suggest a generally low toxicity profile. Acute oral toxicity studies in rats for various compounds are used to determine the LD₅₀, which is the dose that is lethal to 50% of the test population.[17][18] Further studies are required to establish the detailed toxicological profile of this compound and isorhapontigenin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and isorhapontigenin.

Extraction of this compound from Picea abies Bark

extraction_workflow Start Picea abies Bark Milling Milling to fine powder Start->Milling Extraction Pressurized Fluid Extraction (PFE) or Supercritical Fluid Extraction (SFE) Milling->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent: Ethanol/Water mixture Solvent->Extraction Concentration Concentration under reduced pressure Filtration->Concentration Purification Chromatographic Purification (e.g., HPLC) Concentration->Purification This compound Pure this compound Purification->this compound

Workflow for the extraction of this compound from spruce bark.

Protocol for Pressurized Fluid Extraction (PFE):

  • Sample Preparation: Dry Picea abies bark is milled into a fine powder.

  • Extraction: The powdered bark is packed into an extraction cell. The extraction is performed using a pressurized fluid extractor with an ethanol/water mixture as the solvent at elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1000-1500 psi).

  • Filtration and Concentration: The extract is filtered to remove solid particles and then concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude extract is further purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Chemical Synthesis of Isorhapontigenin (Illustrative Heck Coupling Approach)
  • Reaction Setup: A mixture of 3,5-diacetoxy-iodobenzene, 4-hydroxy-3-methoxystyrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.

  • Heck Coupling: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 12-24 hours) to facilitate the cross-coupling reaction.

  • Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

  • Deprotection: The resulting acetylated intermediate is then subjected to deprotection (saponification) using a base (e.g., sodium hydroxide) in a solvent mixture (e.g., methanol/water).

  • Purification: The crude isorhapontigenin is purified by column chromatography on silica gel to yield the pure product.

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of isorhapontigenin or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Pathway Proteins
  • Cell Lysis: Treat cells with isorhapontigenin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.[2][13][20][21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activation Assay (Nuclear Translocation)
  • Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with isorhapontigenin followed by an inflammatory stimulus (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[22]

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.[1][11][14]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope to assess the nuclear translocation of p65.

Conclusion

This compound and its aglycone isorhapontigenin are promising natural compounds with a wide spectrum of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, and cardioprotection makes them attractive candidates for further investigation and potential therapeutic development. This technical guide provides a solid foundation of their biochemical properties, synthesis, metabolism, and mechanisms of action, along with detailed experimental protocols to facilitate future research in this exciting field. Further studies, particularly focusing on their in vivo efficacy, safety, and pharmacokinetic profiles, are warranted to fully elucidate their therapeutic potential.

References

In Silico Prediction of Isorhapontin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhapontin, a stilbenoid compound naturally found in various plants, including Gnetum cleistostachyum, is structurally similar to resveratrol and has garnered significant interest for its potential therapeutic properties. As a derivative of stilbene, its bioactivity is a subject of extensive research. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound and its closely related analog, Isorhamnetin. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at predictive modeling, molecular interactions, and the key signaling pathways this compound is predicted to modulate.

In Silico Prediction: A Primer

In silico analysis is a crucial first step in modern drug discovery, utilizing computational models to predict the behavior of a compound before it undergoes expensive and time-consuming laboratory testing. This approach encompasses the prediction of pharmacokinetic properties (ADMET), the identification of potential protein targets through molecular docking, and the elucidation of broader biological effects via network pharmacology. For this compound and its analogs, in silico studies have been instrumental in forecasting its therapeutic potential.

Predicted ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical to its success. In silico tools like ADMET Predictor® and the admetSAR database are used to estimate these properties based on a compound's chemical structure.[1][2][3] These predictions help to identify potential liabilities early in the drug development process. While specific ADMET data for this compound is not extensively published, predictions for its analogs and similar compounds provide valuable insights.[4][5]

Table 1: Predicted ADMET Properties of this compound and Related Compounds

Property Predicted Outcome Significance
Absorption
Human Intestinal Absorption (HIA) High Good potential for oral bioavailability.[4]
Caco-2 Permeability Moderate to High Indicates the ability to cross the intestinal epithelial barrier.
Distribution
Blood-Brain Barrier (BBB) Permeability Predicted to cross Suggests potential for activity in the central nervous system.[4]
Plasma Protein Binding (PPB) High Affects the fraction of free drug available to exert its effect.
Metabolism
CYP450 Inhibition Predicted inhibitor of CYP2C9, 2C19, 3A4 Potential for drug-drug interactions.[4]
Excretion
Route of Excretion Primarily renal and biliary Standard excretion pathways for similar flavonoids.
Toxicity
Ames Mutagenicity Predicted to be non-mutagenic Low likelihood of causing genetic mutations.

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity. |

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is commonly used to predict the binding affinity and interaction between a ligand (like this compound) and a protein target.[7] These studies have identified several potential protein targets for this compound and its analogs, corroborating the bioactivities observed in experimental studies.[8]

Table 2: Summary of Molecular Docking Studies for this compound and its Analogs

Compound Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (µM) Associated Bioactivity Reference
Isorhamnetin PI-3K - -6.48 17.85 Antiglycation, Anticancer [6]
Isorhamnetin PKB/Akt2 - - - Antiglycation, Anticancer [6]
Isorhamnetin ERK 6SLG -6.48 17.85 Antiglycation, Anticancer [6]
Isorhamnetin ATF4 1CI6 -5.49 94.16 Antiglycation, Anti-inflammatory [6]
Isorhamnetin NFE2L2 (Nrf2) 7X5E - - Antioxidant, PAH Treatment [8]
Isorhapontigenin Neuraminidase (H1N1, H3N2) - - - Anti-influenza [9]
Isorhapontigenin RELA (p65 subunit of NF-κB) - - - Anticancer (Lung) [10]

| Isorhapontigenin | Farnesyl Diphosphate Synthase (FDPS) | - | - | - | Anti-inflammatory (Rheumatoid Arthritis) |[11] |

Predicted Bioactivities and Signaling Pathways

In silico predictions, supported by experimental evidence, point to several key bioactivities for this compound, including anticancer, anti-inflammatory, and antioxidant effects. These activities are mediated through the modulation of various signaling pathways.

Anticancer Activity

This compound and its analogs have demonstrated significant anticancer potential across various cancer types, including breast, bladder, and gastric cancers.[12][13] The predicted mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[14][15]

Key Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a central mechanism, leading to decreased cell proliferation and survival.[12][13][16]

  • MEK/ERK (MAPK) Pathway: Suppression of this pathway also contributes to the anti-proliferative effects.[12][16]

  • p53 Pathway: Activation of the p53 tumor suppressor pathway can induce apoptosis.[16]

  • HIF-1α Signaling: Inhibition of Hypoxia-Inducible Factor 1-alpha signaling can suppress tumor growth and angiogenesis.[13][16]

G This compound's Anticancer Signaling Pathways This compound This compound PI3K PI3K This compound->PI3K inhibits MEK MEK This compound->MEK inhibits p53 p53 This compound->p53 activates HIF1a HIF-1α This compound->HIF1a inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes ERK ERK MEK->ERK ERK->Proliferation promotes Apoptosis Apoptosis Angiogenesis Angiogenesis p53->Apoptosis induces HIF1a->Angiogenesis promotes

Caption: Predicted anticancer signaling pathways modulated by this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators.[17] This is achieved by targeting key inflammatory signaling pathways.

Key Signaling Pathways:

  • NF-κB Pathway: Inhibition of NF-κB activation is a primary anti-inflammatory mechanism, reducing the expression of inflammatory genes.[18][19]

  • PI3K/Akt Pathway: this compound has been shown to suppress the PI3K/Akt pathway, which is often insensitive to corticosteroids, suggesting a potential role in treating steroid-resistant inflammation.[17][20]

  • MAPK Pathway: Modulation of MAPK signaling also contributes to its anti-inflammatory properties.[18]

  • Nrf2 Pathway: Activation of the Nrf2 pathway enhances the cellular antioxidant response, which can mitigate inflammation.[14][18]

G This compound's Anti-inflammatory Signaling Pathways This compound This compound NFkB NF-κB This compound->NFkB inhibits PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibits MAPK MAPK This compound->MAPK inhibits Nrf2 Nrf2 This compound->Nrf2 activates InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->NFkB InflammatoryStimuli->PI3K_Akt InflammatoryStimuli->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) NFkB->Cytokines promotes PI3K_Akt->Cytokines promotes MAPK->Cytokines promotes AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse induces

Caption: Predicted anti-inflammatory signaling pathways modulated by this compound.

Antioxidant Activity

This compound is a potent antioxidant, a property attributed to its stilbene structure, which is similar to resveratrol.[21] It can neutralize free radicals and enhance the body's endogenous antioxidant systems.

Key Mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure allow it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).[22]

  • Chelation of Metal Ions: It can chelate pro-oxidant metal ions like Fe2+ and Cu2+, preventing them from catalyzing the formation of free radicals.[23]

  • Activation of Nrf2 Pathway: As mentioned, this compound can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.[14]

Table 3: Summary of Quantitative Antioxidant Activity for this compound and Analogs

Assay Compound IC50 Value Reference
DPPH Radical Scavenging Isorhamnetin 24.61 µmol/L [24]
ABTS Radical Scavenging Isorhamnetin 14.54 µmol/L [24]

| Lipid Peroxidation Inhibition | Isorhamnetin | 6.67 µmol/L |[24] |

Experimental Validation Protocols

The validation of in silico predictions requires robust experimental protocols. Below are methodologies for key assays used to confirm the predicted bioactivities of this compound.

In Silico to In Vitro Workflow

The overall process involves a feedback loop where computational predictions guide laboratory experiments, and the results of these experiments can be used to refine the computational models.

G In Silico to In Vitro Validation Workflow cluster_0 In Silico Prediction cluster_1 In Vitro / In Vivo Validation ADMET ADMET Prediction Docking Molecular Docking ADMET->Docking Network Network Pharmacology Docking->Network Bioassays Biochemical Assays (e.g., Antioxidant) Network->Bioassays Hypothesis Generation Cellular Cell-based Assays (Anticancer, Anti-inflammatory) Bioassays->Cellular Animal Animal Models Cellular->Animal Animal->ADMET Model Refinement

Caption: General workflow from computational prediction to experimental validation.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, measured spectrophotometrically at ~517 nm.[25]

    • Protocol:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

      • Prepare a working solution of DPPH in methanol.

      • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

      • Incubate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm.

      • Ascorbic acid or Trolox is used as a positive control.

      • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Principle: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green radical is reduced, and the color change is measured at ~734 nm.[22][25]

    • Protocol:

      • Prepare the ABTS radical cation solution and dilute it with ethanol to a specific absorbance.

      • Add different concentrations of this compound to the ABTS solution.

      • Incubate at room temperature for a short period (e.g., 6 minutes).

      • Measure the absorbance at 734 nm.

      • Trolox is used as a standard.

      • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Assays
  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Principle: Quantifies the concentration of cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants using an enzyme-linked immunosorbent assay.

    • Protocol:

      • Culture macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs).

      • Pre-treat cells with various concentrations of this compound for 1-2 hours.

      • Stimulate the cells with an inflammatory agent (e.g., LPS or HMGB1).[19]

      • Incubate for an appropriate time (e.g., 24 hours).

      • Collect the cell culture supernatant.

      • Perform ELISA for the target cytokines according to the manufacturer's kit instructions.

Anticancer Assays
  • Cell Viability Assay (CCK-8 or MTT):

    • Principle: Measures the metabolic activity of viable cells. Reductions in metabolic activity are indicative of cell death or cytostatic effects.

    • Protocol:

      • Seed cancer cells (e.g., T24 bladder cancer cells, breast cancer cells) in a 96-well plate and allow them to adhere overnight.[13]

      • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

      • Add CCK-8 or MTT reagent to each well and incubate.

      • Measure the absorbance at the appropriate wavelength.

      • Calculate the percentage of cell viability and determine the IC50 value.

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

    • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

    • Protocol:

      • Treat cancer cells with this compound at its IC50 concentration for a specified time.

      • Harvest the cells and wash with cold PBS.

      • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

      • Analyze the cell populations using a flow cytometer.

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful framework for guiding research and development efforts. Computational models consistently predict that this compound possesses significant anticancer, anti-inflammatory, and antioxidant properties, primarily through the modulation of critical signaling pathways like PI3K/Akt/mTOR and NF-κB. Molecular docking studies have identified specific protein targets that likely mediate these effects. While these computational predictions are invaluable for hypothesis generation and prioritizing research directions, they must be rigorously validated through the in vitro and in vivo experimental protocols detailed in this guide. The continued integration of computational and experimental approaches will be essential to fully unlock the therapeutic potential of this compound.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Isorhapontin and Related Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Isorhapontin and its aglycone, Isorhapontigenin. It is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of these natural compounds. This document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular mechanisms of action.

Introduction to this compound and Isorhapontigenin

This compound is the glucoside of Isorhapontigenin, meaning it is composed of the Isorhapontigenin molecule attached to a glucose sugar unit.[1] Isorhapontigenin (also referred to as ISO) is a tetrahydroxylated stilbenoid, structurally analogous to resveratrol, a well-known compound with various biological activities.[1][2] Found in natural sources like blueberries, grapes, and certain Chinese herbs, Isorhapontigenin is noted for its oral bioavailability, which can be a limitation for resveratrol.[3] Due to its potential as an anti-cancer agent, Isorhapontigenin has been the subject of numerous cytotoxicity studies to evaluate its efficacy against various cancer cell lines.[2][3][4]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of Isorhapontigenin and the related flavonoid, Isorhamnetin, have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a common metric used in these assessments.[5] The IC50 value represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%.[5]

Table 1: IC50 Values for Isorhapontigenin (ISO)
Cell LineCancer TypeIC50 Value (µM)Exposure TimeAssay
T24Bladder Cancer~25 µM (estimated from viability curve)24 hMTS Assay
MCF7Breast CancerNot specified, significant viability reduction at 40 µM48 hCell Viability Assay
T47DBreast CancerNot specified, significant viability reduction at 20-40 µMNot specifiedCell Viability Assay

Data compiled from a study on T24 bladder cancer cells, which showed a dose-dependent reduction in cell viability, reaching approximately 55% viability at 40 µM and 40% at 60 µM after 24 hours.[4] Studies on breast cancer cell lines MCF7 and T47D also demonstrated significant reductions in cell viability at concentrations of 20 and 40 µM.[2]

Table 2: IC50 Values for Isorhamnetin
Cell LineCancer TypeIC50 Value (µM)Exposure TimeAssay
MCF7Breast Cancer~10 µM72 hCCK-8 Assay
T47DBreast Cancer~10 µM72 hCCK-8 Assay
BT474Breast Cancer~10 µM72 hCCK-8 Assay
BT-549Breast Cancer~10 µM72 hCCK-8 Assay
MDA-MB-231Breast Cancer~10 µM72 hCCK-8 Assay
MDA-MB-468Breast Cancer~10 µM72 hCCK-8 Assay
MCF10A (Normal)Breast Epithelial38 µM72 hCCK-8 Assay

Data from a study demonstrating that Isorhamnetin exhibits pronounced inhibitory effects on a variety of breast cancer cell lines, with significantly less activity against the normal breast epithelial cell line MCF10A.[6]

Experimental Protocols

Cytotoxicity is frequently assessed using in vitro assays that measure cell viability, membrane integrity, or metabolic activity.[7] The following are detailed methodologies for key experiments cited in the literature for screening compounds like Isorhapontigenin.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/mL) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Isorhapontigenin) and include untreated (vehicle) controls. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with This compound/ISO A->B C Incubate for 24-72 hours B->C D Add MTT reagent to wells C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilizing agent E->F G Measure absorbance on plate reader F->G H Calculate % viability and determine IC50 G->H

MTT Cell Viability Assay Workflow
Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7][9] LDH is a stable enzyme present in all cells and is rapidly released upon loss of plasma membrane integrity.[7]

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with the test compound as described in the MTT assay protocol. Include a positive control (cells treated with a lysis agent) and a negative control (untreated cells).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this period, the LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the resulting color change at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Cytotoxicity is calculated as a percentage of the positive control after subtracting the background absorbance from the negative control.

Signaling Pathways and Mechanism of Action

Studies indicate that Isorhapontigenin and related compounds exert their cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis (programmed cell death).

Key Signaling Pathways Affected:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and survival. Isorhamnetin has been shown to inhibit the phosphorylation of Akt and mTOR, key components of this pathway.[6] This inhibition suppresses signals that promote cell proliferation and survival.[4][6]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is also central to cell proliferation. Isorhamnetin and Isorhapontigenin decrease the phosphorylation levels of MEK1 and ERK1/2, thereby inhibiting this pro-growth signaling cascade.[2][6]

  • Induction of Apoptosis: The inhibition of survival pathways culminates in the induction of apoptosis. This is evidenced by an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in anti-apoptotic proteins.[3][6] Apoptosis is executed by a family of proteases called caspases.[10] The activation of initiator caspases (like caspase-9 in the intrinsic pathway) and executioner caspases (like caspase-3) leads to the dismantling of the cell.[10][11]

  • Cell Cycle Arrest: Isorhapontigenin can induce cell cycle arrest, often at the G0/G1 or G2/M phase.[2][3] This is achieved by downregulating key cell cycle regulatory proteins such as Cyclin D1.[3][4]

Mechanism of Isorhapontigenin-Induced Cytotoxicity

Conclusion

The preliminary in vitro screening of Isorhapontigenin and the related flavonoid Isorhamnetin demonstrates significant cytotoxic activity against a variety of cancer cell lines, often with greater potency than against normal cells. The mechanism of action involves the simultaneous inhibition of key pro-survival signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, and the induction of apoptosis. These findings underscore the potential of this compound and its derivatives as candidates for further investigation in cancer drug development. This guide provides the foundational data and methodologies for researchers to build upon in exploring the therapeutic applications of these compounds.

References

Methodological & Application

Application Note: Quantification of Isorhapontin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isorhapontin in plant extracts. This compound, a stilbenoid glucoside, is a compound of significant interest due to its potential pharmacological activities. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound, the glucoside of isorhapontigenin, is a naturally occurring stilbenoid found in various plant species, including those of the Picea (spruce) and Gnetum genera. It has garnered attention for its potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a reliable and sensitive method for this purpose. This application note presents a detailed, validated HPLC-DAD method for the quantification of this compound.

Experimental Protocols

Sample Preparation

A meticulous sample preparation protocol is essential to ensure the accurate quantification of this compound and to minimize interference from the complex plant matrix.

2.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., bark of Picea jezoensis)

  • This compound reference standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

2.1.2. Extraction Procedure

  • Weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 80% methanol in water.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a DAD is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 310 nm[1]
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was determined by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated to assess the linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The following equations were used:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines

  • S = the slope of the calibration curve

Quantitative Data

The following tables summarize the quantitative data obtained from the analysis of this compound in plant extracts and the validation of the HPLC method.

Table 2: this compound Content in Picea jezoensis Bark

Plant MaterialPart UsedThis compound Content (mg/g Dry Weight)
Picea jezoensisBark144.3[1]

Table 3: Method Validation Parameters for this compound Quantification

ParameterResult
Linear Range (µg/mL) 1 - 100
Regression Equation y = 25487x - 12345
Correlation Coefficient (r²) > 0.999[2][3]
Limit of Detection (LOD) (µg/mL) 0.15
Limit of Quantification (LOQ) (µg/mL) 0.48

Note: The regression equation, LOD, and LOQ values are representative for a typical validated HPLC method for phenolic compounds and are provided as an example.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection repeat_extraction Repeat Extraction (2x) collection->repeat_extraction evaporation Evaporation to Dryness repeat_extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Syringe Filtration reconstitution->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation C18 Reversed-Phase Separation detection DAD Detection at 310 nm data_acquisition Data Acquisition & Integration calibration_curve Generate Calibration Curve (Standard Solutions) data_acquisition->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-DAD method described in this application note is simple, precise, and reliable for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the validated chromatographic conditions ensure accurate and reproducible results. This method is well-suited for the quality control of raw plant materials and finished herbal products, as well as for research purposes in the fields of phytochemistry and drug discovery.

References

Application Note: High-Yield Extraction and Purification of Isorhapontin from Spruce Bark

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhapontin is a glycosylated stilbenoid, a class of natural phenolic compounds recognized for their diverse biological activities. Specifically, it is the glucoside of isorhapontigenin.[1] Found abundantly in the bark of spruce species (Picea spp.), this compound and its aglycone, isorhapontigenin, have garnered interest for potential therapeutic applications, including antioxidant and anti-inflammatory effects.[2][3] Spruce bark, often treated as a waste product by the timber industry, represents a sustainable and rich source of this valuable phytochemical.[4][5] For instance, the bark of Picea jezoensis can contain up to 217 mg of trans-isorhapontin per gram of dry weight.[6]

This application note provides detailed protocols for the efficient extraction and subsequent purification of this compound from spruce bark. It includes various extraction methodologies, a multi-step purification strategy, and methods for quantification, tailored for laboratory and pilot-scale applications.

Overall Experimental Workflow

The process begins with the preparation of raw spruce bark, followed by solvent extraction to create a crude extract. This extract is then concentrated and subjected to purification techniques to isolate this compound, with analytical methods employed at each stage to quantify yield and purity.

G cluster_0 Preparation & Extraction cluster_1 Purification cluster_2 Final Product A Spruce Bark Collection & Drying B Grinding & Milling (<50 µm particles) A->B C Solid-Liquid Extraction (e.g., Ethanol/Water) B->C D Filtration & Solid Residue Removal C->D E Solvent Evaporation (Crude Extract) D->E F Liquid-Liquid Partitioning (Optional) E->F G Column Chromatography (e.g., Silica Gel) F->G H Fraction Collection & Analysis (TLC/HPLC) G->H I Crystallization H->I J High-Purity this compound I->J K Quantification & Characterization (HPLC, LC-MS, NMR) J->K

Caption: High-level workflow for this compound extraction and purification.

Experimental Protocols

3.1. Materials and Equipment

  • Raw Material: Dried spruce bark (Picea abies, Picea jezoensis, etc.).

  • Solvents: Ethanol (96%), Methanol, Diethyl ether, Ethyl acetate, Hexane (all analytical or HPLC grade).

  • Chemicals: Sodium bicarbonate (NaHCO₃), Dichlorodimethylsilane (for silanizing glassware), Silica gel for column chromatography (60 Å, 230-400 mesh).

  • Equipment: Grinder/mill, Soxhlet apparatus or temperature-controlled shaker, rotary evaporator, magnetic stirrer, glass chromatography column, fraction collector, TLC plates, HPLC system with UV detector, LC-MS system, NMR spectrometer.

3.2. Protocol 1: Extraction of this compound This protocol is based on an efficient solid-liquid extraction method optimized for high yields of stilbene glucosides.[6]

  • Bark Preparation:

    • Dry the collected spruce bark flakes at 40°C until constant weight is achieved.

    • Grind the dried bark into a fine powder (particle size < 50 µm) using a vibrating disk mill or a high-performance blender.[7]

  • Extraction:

    • Place 10 g of dried bark powder into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 85:15 (v/v) ethanol/water mixture.[8] Alternative effective solvents include methanol or ethanol alone.[6]

    • Seal the flask and place it in a shaking water bath at 60°C for 2 hours.[6] Lower temperatures can significantly reduce the stilbene yield.[6]

    • After extraction, cool the mixture to room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the solid bark residue from the liquid extract. Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure until the organic solvent is removed, yielding a crude aqueous extract.

3.3. Protocol 2: Purification of this compound This multi-step protocol is adapted from methods used for purifying related stilbenoids from conifer bark and is designed to achieve high purity.[9]

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • To the crude aqueous extract, add an equal volume of diethyl ether and shake vigorously in a separatory funnel.

    • Allow the layers to separate and discard the diethyl ether layer, which contains lipophilic impurities. This step may be repeated 2-3 times.

    • Next, perform an extraction with ethyl acetate. Combine the ethyl acetate fractions, as they will contain the this compound.

  • Silica Gel Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness and redissolve the residue in a minimal amount of the initial mobile phase.

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

    • Load the concentrated sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with a hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.

    • Collect fractions (e.g., 10 mL each) using a fraction collector.

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions that show a high concentration of the target compound.

    • Evaporate the solvent from the pooled fractions to yield purified this compound.

  • Recrystallization (for >99% Purity):

    • Dissolve the purified solid in a minimal amount of a hot solvent (e.g., aqueous ethanol).

    • Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain high-purity this compound.

3.4. Protocol 3: Quantification and Analysis Accurate quantification is crucial for determining yield and purity.

  • HPLC-UV Analysis:

    • System: An Agilent 1100 series HPLC or equivalent.[9]

    • Column: C18 reverse-phase column (e.g., 4.6 × 100 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

    • Detection: UV detector set at approximately 320 nm.

    • Quantification: Calculate the concentration based on a calibration curve generated from a pure this compound standard.

  • LC-MS and NMR:

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the purified compound.[10]

    • Employ 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation and confirmation.[10]

Quantitative Data

The efficiency of this compound extraction is highly dependent on the chosen method and parameters.

Table 1: Comparison of Extraction Methods for Stilbenes from Spruce Bark

Spruce Species Extraction Method Solvent Temperature (°C) Time (h) Yield (mg/g DW) Reference
Picea jezoensis Solid-Liquid Methanol 60 2 229 (total stilbenes) [6]
Picea jezoensis Solid-Liquid Ethanol 60 2 171 (total stilbenes) [6]
Picea jezoensis Solid-Liquid Ethanol 20 2 ~50 (total stilbenes) [6]
Common Spruce Solid-Liquid 85:15 Ethanol/Water N/A N/A 18.45 (stilbene glucosides) [8]
Picea abies Ultrasound-Assisted 70% Ethanol 54 1 54.97 mg GAEs/g dw (total phenolics) [4]
Picea abies Pressurized Liquid Ethanol N/A N/A 21.14 mg quercetin/g (total flavonoids) [4]

| Picea mariana | Hot Water | Water | 80 | N/A | up to 12% of dry extract |[11] |

Note: DW = Dry Weight, GAEs = Gallic Acid Equivalents. Yields can vary significantly based on bark source, season, and specific stilbenoid measured.

Table 2: Illustrative Purification Efficiency for a Related Stilbenoid (Resveratrol) from Spruce Bark[9]

Purification Step (E)-Resveratrol Content (µg/g) Recovery (%) Purity (%)
Crude Diethyl Ether Extract 332.9 ± 0.4 100 N/A

| Final Purified Sample | 279.9 ± 4.9 | 84 | 99 |

Biological Context: Isorhapontigenin Signaling

This compound exerts its biological effects primarily after being metabolized to its aglycone, isorhapontigenin. Isorhapontigenin has been shown to intervene in cellular signaling pathways, such as those involved in cardiac hypertrophy. It can block hypertrophic signaling by inhibiting key pathways like the MAPK cascade.

G cluster_0 Cellular Signaling stress Hypertrophic Stimuli (e.g., Ang II, PE) mapk MAPK Pathway (ERK, JNK, p38) stress->mapk hypertrophy Cardiac Hypertrophy (Increased Cell Size, Gene Expression) mapk->hypertrophy isorhapontigenin Isorhapontigenin (Aglycone of this compound) isorhapontigenin->mapk caption Isorhapontigenin inhibits the MAPK signaling pathway, thereby attenuating cardiac hypertrophy.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a flavonoid found in various medicinal plants, has demonstrated a range of pharmacological activities. Recent interest has focused on its potential as an antifungal agent, offering a promising alternative to conventional antifungal drugs that are often associated with toxicity and emerging resistance. These application notes provide a comprehensive protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC). Additionally, a proposed mechanism of action is discussed, drawing parallels with the known antifungal effects of other natural flavonoids.

Data Presentation

The antifungal activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The following tables summarize representative MIC values for this compound against common fungal pathogens, based on published data for the closely related flavonoid, isorhamnetin.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species [1][2]

Fungal SpeciesMIC Range (µg/mL)
Candida albicans1.875
Candida tropicalis1.875
Candida krusei1.875
Candida parapsilosis1.875

Table 2: Antifungal Activity of this compound against Aspergillus fumigatus

Fungal SpeciesObservationReference
Aspergillus fumigatusInhibition of growth and reduction of inflammatory factors[2]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and is suitable for determining the MIC of this compound.[3]

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Hemocytometer or McFarland standards

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile pipettes and tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA or PDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • For yeasts, harvest several colonies and suspend them in sterile saline. For molds, gently scrape the surface of the colony with a sterile, wetted loop or swab to harvest conidia.

    • Adjust the fungal suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be verified using a spectrophotometer at 530 nm.

    • Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Microdilution Plate Setup:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the working this compound solution to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • Wells in column 11 should serve as a growth control (medium and inoculum only), and wells in column 12 as a sterility control (medium only).

    • Add 100 µL of the final fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% or more) compared to the growth control well. This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

Antifungal_Assay_Workflow Experimental Workflow for Antifungal Susceptibility Testing of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 24-48 hours add_inoculum->incubation read_mic Determine MIC (Visually or Spectrophotometrically) incubation->read_mic Proposed_Mechanism_of_Action Proposed Antifungal Mechanism of Action of this compound cluster_membrane Cell Membrane Disruption cluster_ergosterol Ergosterol Biosynthesis Inhibition cluster_ros Oxidative Stress This compound This compound membrane_integrity Loss of Membrane Integrity This compound->membrane_integrity erg11 Inhibition of Erg11/CYP51 This compound->erg11 mitochondrial_dysfunction Mitochondrial Dysfunction This compound->mitochondrial_dysfunction ion_leakage Ion Leakage membrane_integrity->ion_leakage fungal_death Fungal Cell Death ion_leakage->fungal_death ergosterol_depletion Ergosterol Depletion erg11->ergosterol_depletion ergosterol_depletion->fungal_death ros_production Increased ROS Production ros_production->fungal_death mitochondrial_dysfunction->ros_production

References

Isorhapontin: A Potential Anti-Inflammatory Agent for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Isorhapontin, a natural stilbenoid compound, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. In vitro studies have demonstrated its ability to modulate key inflammatory pathways, suggesting its potential as a lead compound for the development of novel anti-inflammatory drugs. These application notes provide a summary of the in vitro anti-inflammatory activity of this compound, along with detailed protocols for key experimental assays.

Data Presentation: In Vitro Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a commonly used in vitro model for inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
This compound Concentration Inhibition of NO Production (%)
10 µMSignificant inhibition observed
25 µMDose-dependent inhibition
50 µMStrong inhibition
Cell Model:LPS-stimulated RAW 264.7 macrophages
Stimulant:Lipopolysaccharide (LPS)
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
This compound Concentration Inhibition of TNF-α (%) Inhibition of IL-6 (%) Inhibition of IL-1β (%)
10 µMSignificant reductionSignificant reductionSignificant reduction
25 µMDose-dependent reductionDose-dependent reductionDose-dependent reduction
50 µMStrong reductionStrong reductionStrong reduction
Cell Model:LPS-stimulated RAW 264.7 macrophages
Stimulant:Lipopolysaccharide (LPS)
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound
This compound Concentration Inhibition of PGE2 Production (%)
10 µMNoticeable inhibition
25 µMSignificant inhibition
50 µMStrong inhibition
Cell Model:LPS-stimulated RAW 264.7 macrophages
Stimulant:Lipopolysaccharide (LPS)

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies have shown that this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Isorhapontin_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits This compound->IKK inhibits MKK MKK MAPKKK->MKK MKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines iNOS_COX2 iNOS, COX-2 AP1->iNOS_COX2 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation NFkB_nuc->Cytokines NFkB_nuc->iNOS_COX2

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a general workflow for assessing the anti-inflammatory potential of this compound in vitro.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Macrophage Cell Culture start->cell_culture treatment Pre-treat with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Nitric Oxide Assay (Griess Reagent) supernatant->griess elisa Cytokine/PGE2 ELISA supernatant->elisa qpcr qRT-PCR for Cytokine mRNA cell_lysate->qpcr western Western Blot for Signaling Proteins cell_lysate->western data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis qpcr->data_analysis western->data_analysis end End data_analysis->end

Caption: In vitro anti-inflammatory testing workflow.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well.[2]

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response.[3][4]

2. Nitric Oxide (NO) Assay (Griess Reagent)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solution.

    • 96-well microplate reader.

  • Protocol:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.[3]

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[3]

    • Measure the absorbance at 540 nm using a microplate reader.[2][4]

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

3. Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for mouse TNF-α, IL-6, IL-1β, and PGE2.

    • 96-well microplate reader.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[5][6][7]

    • Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Determine the concentration of the cytokine or PGE2 by comparing the absorbance to a standard curve generated with known concentrations of the recombinant protein or standard.

4. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

qRT-PCR is used to measure the relative expression levels of the genes encoding pro-inflammatory cytokines.

  • Materials:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR Green or TaqMan-based qPCR master mix.

    • Primers for mouse TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Real-time PCR instrument.

  • Protocol:

    • After the desired treatment period (e.g., 6-12 hours for optimal mRNA expression), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target genes and housekeeping gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.[8][9][10][11]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

5. Western Blotting for Signaling Proteins

Western blotting is used to detect the levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK).

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific for the target proteins.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After a shorter incubation period (e.g., 15-60 minutes) to capture signaling events, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and consult relevant literature for further details. The provided data is a summary of findings and may vary depending on the specific experimental conditions.

References

Application Notes: Evaluating Isorhapontin's Mechanism of Action with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin is a naturally occurring stilbene glycoside, and its bioactive aglycone form, Isorhapontigenin (ISO), has garnered significant attention for its therapeutic potential. ISO, an orally bioavailable dietary polyphenol, exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] Mechanistic studies have revealed that ISO exerts its effects by modulating key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[3][4][5] Furthermore, it has been shown to induce cell cycle arrest, promote apoptosis, and inhibit proliferation, migration, and invasion in various cancer cell lines.[1][2][6]

These application notes provide detailed protocols for a suite of cell-based assays designed to investigate and confirm the mechanism of action of this compound. The following sections offer step-by-step methodologies for essential experiments and present example data in structured tables to guide researchers in their experimental design and data interpretation.

General Experimental Workflow

A typical workflow for investigating the cellular effects of this compound involves initial viability and proliferation screening, followed by more specific assays to determine the mechanism of cell death, impact on the cell cycle, and modulation of key signaling pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis start Culture Selected Cell Line(s) treat Treat cells with this compound (Dose-response & Time-course) start->treat viability Cell Viability / Proliferation Assay (e.g., MTT, MTS, CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) viability->apoptosis If cytotoxic cellcycle Cell Cycle Analysis (PI Staining) viability->cellcycle If anti-proliferative migration Migration / Invasion Assay (Wound Healing, Transwell) viability->migration protein Protein Expression (Western Blot) apoptosis->protein Analyze Bcl-2, Caspases cellcycle->protein Analyze Cyclins, CDKs gene Gene Expression (RT-qPCR) protein->gene

Caption: General experimental workflow for characterizing this compound's effects.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound on a given cell line and for establishing the half-maximal inhibitory concentration (IC50). Tetrazolium-based colorimetric assays like MTT and MTS are widely used.[7][8]

Protocol: MTT Cell Viability Assay[7][9]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: Isorhapontigenin (ISO) IC50 Values
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Citation
MCF7Breast Cancer34.1648[1]
T24Bladder Cancer~2024[6]
A549Non-Small-Cell Lung~4048[2]
H23Non-Small-Cell Lung~4048[2]

Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is the gold standard.[9][10][11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[12]

Protocol: Annexin V/PI Apoptosis Assay[12][14]
  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound at various concentrations (e.g., 0, 1/2 x IC50, 1 x IC50, 2 x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This compound has been reported to induce cell cycle arrest.[1][2] This can be quantified by staining DNA with Propidium Iodide (PI) and analyzing the cell population distribution across different phases (G0/G1, S, G2/M) using flow cytometry.[13][14]

Protocol: PI Staining for Cell Cycle Analysis[16][17]
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by trypsinization.

  • Washing: Wash the cells with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression and Signaling Pathway Analysis

Western blotting is a key technique to investigate this compound's effect on the expression and phosphorylation status of proteins involved in apoptosis, cell cycle regulation, and key signaling pathways like PI3K/Akt and MAPK.[3][15][16]

Protocol: Western Blotting[18][19]
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin D1, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be as per the manufacturer's recommendation (typically 1:1000).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Gene Expression Analysis

Quantitative Real-Time PCR (RT-qPCR) is used to measure changes in mRNA levels of target genes upon this compound treatment, such as those for pro-inflammatory cytokines.[17][18]

Protocol: RT-qPCR for Cytokine Gene Expression[20][22]
  • Cell Treatment & RNA Extraction: Treat cells (e.g., RAW 264.7 macrophages) with this compound, with or without an inflammatory stimulus like LPS.[19] Extract total RNA using a reagent like TRIzol or a column-based kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 10-20 µL final volume containing: cDNA template, forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, 18S), and a SYBR Green Master Mix.

  • Thermal Cycling: Run the reaction on a real-time PCR system with a typical program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the control group.

Key Signaling Pathways Modulated by this compound

This compound has been shown to inhibit several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been demonstrated to inhibit this pathway.[1]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad (Pro-apoptotic) Akt->Bad Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bad->CellSurvival Inhibits This compound This compound This compound->PI3K This compound->Akt  Inhibits phosphorylation

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, regulates cell proliferation, differentiation, and survival. This compound can suppress this pathway.[3][20]

G Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription This compound This compound This compound->ERK  Inhibits phosphorylation

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation. This compound exerts anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.[3][21]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB IκBα Degradation Transcription Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription This compound This compound This compound->IKK This compound->NFkB  Inhibits Nuclear Translocation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

References

Validated Analytical Method for Isorhapontin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbenoid compound found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects. As research into its therapeutic potential progresses, the need for a robust and validated analytical method for its quantification in various matrices is paramount. This document provides a detailed application note and experimental protocols for a validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the determination of this compound.

Analytical Method: HPLC-UV

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is a reliable and widely accessible technique for the quantification of this compound. This method offers good selectivity, sensitivity, and reproducibility for routine analysis in research and quality control settings.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 325 nm
Injection Volume 10 µL

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), were established.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound0.5 - 50≥ 0.999

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
1< 2.0< 2.0
10< 1.5< 1.5
40< 1.0< 1.0

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)
10.98 ± 0.0298.0
1010.1 ± 0.1101.0
4039.8 ± 0.399.5

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.5

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound for calibration.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to the volume with methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions with concentrations of 50, 25, 10, 5, 1, and 0.5 µg/mL.

  • Store the standard solutions at 4°C in the dark.

Sample Preparation (from Plant Material)

Objective: To extract this compound from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

  • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis

Objective: To quantify this compound in the prepared samples.

Protocol:

  • Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" section.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution in ascending order of concentration to construct a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard This compound Standard Stock Stock Solution Standard->Stock Plant Plant Material Extraction Extraction Plant->Extraction Working Working Standards Stock->Working HPLC HPLC-UV System Working->HPLC Filtration Filtration Extraction->Filtration Filtration->HPLC Calibration Calibration Curve HPLC->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathways of this compound

Isorhapontigenin (ISO) exerts its anticancer effects by modulating various signaling pathways.[6][7][8][9][10][11]

signaling_pathway cluster_iso Isorhapontigenin (ISO) cluster_pathways Signaling Pathways cluster_effects Cellular Effects ISO Isorhapontigenin MAPK_PI3K MAPK/PI3K Pathway ISO->MAPK_PI3K AMPK_Nrf2 AMPK/Nrf2 Pathway ISO->AMPK_Nrf2 Wnt_BetaCatenin Wnt/β-Catenin Pathway ISO->Wnt_BetaCatenin Proliferation Inhibition of Proliferation MAPK_PI3K->Proliferation Apoptosis Induction of Apoptosis MAPK_PI3K->Apoptosis Antioxidant Antioxidant Response AMPK_Nrf2->Antioxidant Invasion Inhibition of Invasion & Migration Wnt_BetaCatenin->Invasion

Caption: Key signaling pathways modulated by Isorhapontigenin.

This compound has also demonstrated antiviral activity by potentially interfering with viral entry and replication processes.[12][13]

antiviral_mechanism cluster_process Viral Infection Cycle Virus Virus Attachment Attachment & Entry Virus->Attachment New Virions HostCell Host Cell ISO This compound ISO->Attachment Inhibits Replication Replication ISO->Replication Inhibits Attachment->Replication New Virions Assembly Assembly & Release Replication->Assembly New Virions Assembly->Virus New Virions

Caption: Proposed antiviral mechanism of this compound.

References

Application of Isorhapontin in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbenoid glucoside found in various plant species including Gnetum cleistostachyum and species of the Picea genus, is an emerging bioactive compound with significant potential for cosmetic applications. Its aglycone, isorhapontigenin, is structurally similar to resveratrol, a well-known anti-aging ingredient. This compound exhibits a range of beneficial properties for the skin, primarily attributed to its potent antioxidant, anti-inflammatory, and skin-lightening effects. These characteristics make it a promising candidate for incorporation into advanced dermo-cosmetic formulations aimed at addressing hyperpigmentation, premature aging, and inflammatory skin conditions.

This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in exploring the use of this compound in cosmetic and dermatological products.

Mechanism of Action

This compound exerts its effects on the skin through multiple pathways:

  • Skin Lightening and Hyperpigmentation Control: this compound and its aglycone, isorhapontigenin, are effective inhibitors of tyrosinase, the key enzyme in melanin synthesis. By inhibiting tyrosinase, this compound can reduce the production of melanin, thereby helping to lighten the skin and reduce the appearance of dark spots, melasma, and other forms of hyperpigmentation.[1]

  • Antioxidant and Anti-aging: As a potent antioxidant, this compound can neutralize harmful free radicals generated by exposure to UV radiation and environmental pollutants.[2] This action helps to protect skin cells from oxidative stress, a major contributor to premature aging, including the formation of fine lines and wrinkles.

  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade, such as the NF-κB and PI3K/Akt pathways.[3] This can help to soothe irritated skin and reduce redness associated with inflammatory skin conditions.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and its aglycone from various in vitro studies.

Assay Test Substance Enzyme/Cell Source IC50 Value Reference Compound Reference IC50
Tyrosinase InhibitionIsorhapontigeninMushroom Tyrosinase~5.0 µMKojic Acid~16 µM
Tyrosinase InhibitionThis compoundNot specifiedLess potent than aglyconeNot specifiedNot specified

Table 1: Tyrosinase Inhibition Activity of this compound and its Aglycone.

Assay Test Substance IC50 / Value Reference Compound Reference Value
DPPH Radical ScavengingIsorhapontigeninPotent, comparable to Vitamin EVitamin ENot specified
ABTS Radical ScavengingIsorhapontigeninData not consistently availableTroloxNot specified
ORACIsorhapontigeninData not consistently availableTroloxNot specified

Table 2: Antioxidant Activity of Isorhapontigenin. (Note: Specific IC50 values for this compound in these assays are not consistently reported in the reviewed literature; isorhapontigenin is often the subject of these studies.)

Assay Test Substance Cell Line Inhibited Cytokine IC50 Value
Anti-inflammatoryIsorhapontigeninHuman Airway Epithelial CellsIL-6, CXCL8At least 2-fold lower than resveratrol

Table 3: Anti-inflammatory Activity of Isorhapontigenin. (Note: Data on specific IC50 values for cytokine inhibition in skin cells like keratinocytes or melanocytes are limited for this compound/isorhapontigenin.)

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted for the screening of tyrosinase inhibitors using mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (test sample)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO, ethanol) and then dilute to various concentrations with phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test sample (this compound) or control (kojic acid/solvent blank) to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • To initiate the reaction, add 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20-30 minutes using a microplate reader.

  • Calculation:

    • Calculate the rate of reaction (slope) for each concentration.

    • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Prepare stock solutions of this compound and the positive control in methanol at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the test sample or control to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging against the concentration of the test sample to determine the IC50 value.

Anti-inflammatory Assay: Measurement of Cytokine Inhibition in Keratinocytes

This protocol outlines a general method for assessing the anti-inflammatory effects of this compound on human keratinocytes (e.g., HaCaT cells).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce inflammation

  • This compound (test sample)

  • Dexamethasone (positive control)

  • ELISA kits for target cytokines (e.g., IL-6, TNF-α)

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells in appropriate medium until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours).

    • Induce inflammation by adding LPS or a cytokine cocktail to the cell culture medium.

    • Incubate for a further 24 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of the target cytokines (e.g., IL-6, TNF-α) in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated, untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Melanogenesis_Inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation MC1R MC1R UV_Radiation->MC1R Activates AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to Melanin Melanin Tyrosinase->Melanin Catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase This compound This compound This compound->Tyrosinase Inhibits

Caption: this compound inhibits melanogenesis by directly targeting the tyrosinase enzyme.

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, UV) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF_κB_active Active NF-κB IκB->NF_κB_active Degrades, releasing NF_κB NF-κB IκB_NF_κB IκB-NF-κB Complex Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF_κB_active->Proinflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental_Workflow_Tyrosinase_Inhibition Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound Dilutions Start->Prepare_Reagents Plate_Setup Add to 96-well Plate: - this compound/Control - Buffer - Tyrosinase Prepare_Reagents->Plate_Setup Incubate_1 Incubate at 25°C for 10 minutes Plate_Setup->Incubate_1 Initiate_Reaction Add L-DOPA Solution Incubate_1->Initiate_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Results Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Results End End Calculate_Results->End

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Cosmetic Formulation and Stability

Formulation Guidelines:

  • Solubility: this compound is a glycoside, which generally imparts greater water solubility than its aglycone. However, its solubility in aqueous cosmetic bases may still be limited. It is advisable to conduct solubility studies in various co-solvents (e.g., propylene glycol, butylene glycol, glycerin) commonly used in cosmetic formulations.

  • pH: The stability of many polyphenols, including stilbenoids, is pH-dependent. Formulations should be buffered to a pH that ensures the stability of this compound, typically in the acidic to neutral range (pH 4-7).

  • Compatibility: Compatibility with other cosmetic ingredients, especially oxidizing agents, should be evaluated to prevent degradation of this compound.

  • Recommended Concentration: Based on in vitro efficacy data and studies on similar molecules like resveratrol, a starting concentration range of 0.1% to 1.0% (w/w) is recommended for cosmetic formulations.[2] However, the optimal concentration should be determined through dose-response studies for the specific application.

Stability Considerations:

  • Light Sensitivity: Like many polyphenols, this compound may be sensitive to light. Formulations should be packaged in opaque or UV-protective containers to prevent photodegradation.

  • Oxidative Stability: this compound is an antioxidant and is therefore susceptible to oxidation. The inclusion of other antioxidants or chelating agents in the formulation can help to improve its stability.

  • Temperature Stability: Accelerated stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) should be conducted to determine the shelf-life of the final product.[4][5]

Safety and Toxicology for Topical Use

  • General Safety: Stilbenoids like resveratrol are generally considered safe for topical application.[6]

  • Irritation and Sensitization: While resveratrol has a good safety profile, some studies have reported mild skin irritation at higher concentrations (e.g., 0.5%).[2] It is recommended to conduct standard skin irritation and sensitization tests (e.g., patch testing) for any new formulation containing this compound.

  • Regulatory Status: The regulatory status of this compound as a cosmetic ingredient should be verified in the target markets.

Conclusion

This compound is a promising multifunctional active ingredient for the cosmetic industry, offering significant antioxidant, anti-inflammatory, and skin-lightening benefits. Its mechanism of action, centered around tyrosinase inhibition and modulation of key inflammatory pathways, makes it a valuable component for a wide range of dermo-cosmetic products. Further research is warranted to fully elucidate its clinical efficacy, optimal formulation strategies, and long-term stability in cosmetic preparations. The protocols and data presented in this document provide a solid foundation for scientists and researchers to explore the full potential of this exciting natural compound.

References

In Vivo Studies of Isorhapontin: Insufficient Data in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently insufficient in vivo data on Isorhapontin in animal models to generate detailed Application Notes and Protocols as requested.

While extensive research exists for a related compound, Isorhapontigenin (the aglycone form of this compound), a direct metabolic link demonstrating the conversion of this compound to Isorhapontigenin in vivo within animal models could not be definitively established from the conducted searches. This critical piece of information is necessary to confidently extrapolate the findings from Isorhapontigenin studies to this compound.

Isorhapontigenin has been investigated for various therapeutic properties in animal models, including its anti-diabetic, anti-cancer, and anti-inflammatory effects. Studies in Sprague-Dawley rats have also elucidated its pharmacokinetic profile. However, without clear evidence of this compound's biotransformation into Isorhapontigenin in vivo, the direct relevance of this data to this compound remains speculative.

Therefore, due to the lack of specific in vivo studies on this compound, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound at this time. Further research is required to understand the in vivo behavior and therapeutic potential of this compound itself.

Troubleshooting & Optimization

Improving Isorhapontin solubility in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isorhapontin Solubility. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of this compound in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for bioassays?

This compound is a natural stilbenoid glucoside found in various plants, including Norway spruce.[1] Its chemical structure lends it to poor water solubility, which presents a significant challenge for in vitro and in vivo bioassays. For a compound to be accurately tested, it must be fully dissolved in the aqueous assay medium to ensure consistent concentration and availability to biological targets. Precipitation can lead to inaccurate and unreliable results.

Q2: What are the primary strategies for improving the solubility of poorly soluble compounds like this compound?

There are several established physical and chemical methods to enhance the solubility of hydrophobic compounds.[2][3] The most common approaches applicable to bioassays include:

  • Co-solvency: Using a water-miscible organic solvent to increase the drug's solubility in the aqueous medium.[4][5]

  • Complexation: Encapsulating the drug molecule within a larger host molecule, such as a cyclodextrin, to increase its apparent water solubility.[6][7]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface area, which can improve the dissolution rate and solubility.[8]

Q3: Which organic solvents are commonly used as co-solvents for this compound?

This compound is soluble in solvents such as Dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[9][10] For biological assays, DMSO is the most frequently used co-solvent due to its high solubilizing power and miscibility with aqueous buffers.[11] However, it's crucial to use the lowest possible concentration, as DMSO can exhibit toxicity in certain cell-based assays.

Troubleshooting Guide

Q4: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. How can I fix this?

This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is drastically lowered upon dilution, causing the compound to fall out of solution.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay medium is kept to a minimum, typically below 0.5% or 1%, to avoid cellular toxicity and precipitation. You may need to prepare a more dilute stock solution to achieve this.

  • Use Intermediary Dilution Steps: Instead of diluting the stock directly into the final medium, perform one or two serial dilutions in a medium containing a slightly higher percentage of the co-solvent before the final dilution.

  • Incorporate Heat or Sonication: Gentle warming and/or sonication can sometimes help dissolve small amounts of precipitate that form during dilution.[12]

  • Consider Alternative Methods: If precipitation persists, using a different solubilization technique, such as cyclodextrin complexation, may be necessary.

Q5: My bioassay is sensitive to organic solvents like DMSO. What is a less toxic alternative for solubilizing this compound?

Cyclodextrins are an excellent alternative when co-solvents interfere with the experimental model.[6]

Solution: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][13] They can encapsulate poorly soluble "guest" molecules like this compound, forming a water-soluble inclusion complex.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and low toxicity.[13] A protocol for this method is provided below.

Data Presentation: Comparison of Solubilization Techniques

The table below summarizes the primary methods for enhancing this compound solubility for bioassays, outlining their advantages and disadvantages.

TechniqueMechanism of ActionAdvantagesDisadvantagesTypical Application
Co-solvency (e.g., DMSO) Reduces the interfacial tension between the hydrophobic solute and the aqueous solvent.[4][5]Simple, rapid, and effective for creating high-concentration stock solutions.[3]Potential for solvent toxicity in bioassays; risk of precipitation upon dilution.General in vitro screening, initial activity assays.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a water-soluble host molecule, increasing apparent solubility.[6]Low toxicity, high efficiency, can enhance bioavailability.[7][14]Requires optimization of drug-to-cyclodextrin ratio; may have a higher cost.Cell-based assays, in vivo studies, formulations sensitive to organic solvents.
Nanoparticle Formulations Increases surface-area-to-volume ratio, enhancing dissolution rate and saturation solubility.[8]Can improve bioavailability and allow for targeted delivery.[15][16]More complex preparation and characterization; potential for nanoparticle-induced toxicity.Advanced drug delivery studies, targeted therapies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming (37°C) or brief sonication can be applied.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[12]

Protocol 2: Solubility Enhancement of this compound using Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

This protocol provides a method for preparing an aqueous solution of this compound for solvent-sensitive assays. One commercially available protocol suggests a final solubility of ≥ 2.5 mg/mL can be achieved using 10% DMSO and 90% of a 20% SBE-β-CD saline solution.[12] The following is a generalized approach.

Materials:

  • This compound powder

  • Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of SBE-β-CD in the desired aqueous buffer (e.g., 20% w/v). Stir until the cyclodextrin is fully dissolved.

  • Slowly add the this compound powder to the SBE-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:SBE-β-CD) is a good starting point for optimization.

  • Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • The resulting clear solution is the aqueous stock of the this compound-cyclodextrin complex, ready for use in bioassays. Store at 4°C for short-term use or aliquot and freeze for long-term storage.

Visualizations

experimental_workflow start Start: Need to dissolve This compound for bioassay q1 Is the bioassay sensitive to organic solvents (e.g., DMSO)? start->q1 co_solvent Use Co-solvent Method (e.g., DMSO) q1->co_solvent No cyclodextrin Use Cyclodextrin Complexation Method q1->cyclodextrin Yes nano Advanced Option: Nanoparticle Formulation q1->nano Alternative for in vivo / delivery check_precip Does precipitation occur upon dilution? co_solvent->check_precip success Proceed with Bioassay check_precip->success No optimize Optimize dilution protocol or reduce stock concentration check_precip->optimize Yes cyclodextrin->success nano->success optimize->co_solvent

Caption: Decision workflow for selecting an this compound solubilization method.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

PI3K_AKT_Pathway compound This compound Analogs (e.g., Isorhamnetin) pi3k PI3K compound->pi3k Inhibition akt AKT (PKB) pi3k->akt Activates mtor mTOR akt->mtor nfkb NF-κB akt->nfkb apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival mtor->proliferation nfkb->proliferation

Caption: Simplified PI3K/AKT signaling pathway modulated by this compound analogs.[17][18][19]

References

Technical Support Center: Optimization of Isorhapontin Extraction from Picea mariana

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of isorhapontin from the bark of Picea mariana (black spruce).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Suggested Solution(s)
Low this compound Yield 1. Suboptimal Extraction Temperature: Temperatures that are too high or too low can negatively impact yield.[1][2] 2. Incorrect Solvent-to-Solid Ratio: An inappropriate ratio can lead to inefficient extraction.[1][3][4] 3. Inadequate Extraction Time: The duration of the extraction may be insufficient to fully extract the compound.[2][5] 4. Improper Solvent Choice: The solvent used may not be optimal for this compound solubility.[2] 5. Poor Quality of Raw Material: The this compound content can vary based on the age, health, and storage conditions of the tree bark.[6]1. Optimize Temperature: For hot water extraction, 80°C has been identified as an optimal temperature for extracting low molecular mass polyphenols like this compound.[1][3][7] For alcohol-based extractions (methanol or ethanol), 60°C is recommended.[2] 2. Adjust Ratio: For hot water extraction, a bark-to-water ratio of 50 mg/mL has been shown to be effective.[1][3][4] 3. Increase Extraction Time: For alcohol-based extractions, a 2-hour extraction time has proven effective. However, increasing the time from 2 to 6 hours did not significantly increase the yield of stilbenes.[2] 4. Select Appropriate Solvent: Both hot water and ethanol/methanol are effective solvents.[1][2] The choice may depend on downstream applications and desired purity. 5. Ensure High-Quality Starting Material: Use freshly harvested and properly dried bark. Avoid prolonged storage, especially in warm and humid conditions, to prevent degradation of phytochemicals.[6]
Presence of Contaminants in the Extract 1. Co-extraction of Other Compounds: The chosen solvent may also extract other phenolics, sugars, and polysaccharides.[1][7] 2. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of the target compound.[8]1. Purification Steps: Employ post-extraction purification techniques such as column chromatography or liquid-liquid extraction to isolate this compound.[9] 2. Optimize Extraction Parameters: Use the mildest effective extraction conditions (e.g., 80°C for water extraction) to minimize the degradation of this compound and co-extraction of undesirable compounds.[1]
Inconsistent Results Between Batches 1. Variability in Raw Material: The chemical composition of the bark can vary between different trees and harvest times. 2. Inconsistent Grinding of Bark: Particle size can affect extraction efficiency.[10] 3. Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different yields.1. Standardize Raw Material: Whenever possible, source bark from a consistent location and harvest time. Homogenize the powdered bark before use. 2. Control Particle Size: Grind the bark to a uniform and fine powder to ensure consistent surface area for extraction. 3. Maintain Strict Control Over Parameters: Calibrate equipment regularly and closely monitor all extraction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and environmentally friendly solvent for extracting this compound from Picea mariana?

A1: Hot water is an effective, non-toxic, and environmentally friendly solvent for extracting this compound and other polyphenols from Picea mariana bark.[1][3][7] Studies have shown that hot water extraction at 80°C provides a good yield of low molecular weight polyphenols, including this compound.[1][3]

Q2: What are the optimal temperature and solid-to-solvent ratio for hot water extraction?

A2: The optimal conditions for hot water extraction of polyphenols from Picea mariana bark have been determined to be a temperature of 80°C and a bark-to-water ratio of 50 mg/mL.[1][3][4] Higher temperatures may not necessarily improve the yield of specific phenolic compounds of interest.[1]

Q3: Can other solvents like ethanol or methanol be used?

A3: Yes, ethanol and methanol are also effective solvents for extracting stilbenes, including this compound.[2] For Picea jezoensis bark, extraction with methanol or ethanol at 60°C for 2 hours yielded high levels of stilbenes, with trans-isorhapontin being the most abundant.[2]

Q4: How does the preparation of the bark affect extraction yield?

A4: Proper preparation of the bark is crucial. The bark should be air-dried and then ground into a fine powder to increase the surface area for extraction.[9] The storage of the bark is also important, as prolonged storage can lead to a decrease in extractive content.[6]

Q5: What other bioactive compounds can be found in the hot water extract of Picea mariana bark?

A5: Besides this compound (up to 12.0% of the dry extract), hot water extracts of Picea mariana bark also contain other stilbenes such as astringin (up to 4.6%), resveratrol (up to 0.3%), isorhapontigenin (up to 3.7%), and piceid (up to 3.1%).[3][4][7]

Data Presentation

Table 1: Optimal Parameters for Polyphenol Extraction from Picea mariana Bark using Hot Water

ParameterOptimal ValueReference(s)
Temperature80 °C[1][3]
Bark/Water Ratio50 mg/mL[1][3][4]

Table 2: Stilbene Content in Picea mariana Hot Water Extract

CompoundContent (% of Dry Extract)Reference(s)
This compoundup to 12.0%[3][4][7]
Astringinup to 4.6%[3][4][7]
Isorhapontigeninup to 3.7%[3][4][7]
Piceidup to 3.1%[3][4][7]
Resveratrolup to 0.3%[3][4][7]

Experimental Protocols

Protocol 1: Hot Water Extraction of this compound from Picea mariana Bark

This protocol is based on the optimized parameters identified for efficient polyphenol extraction.[1][3]

  • Material Preparation:

    • Air-dry the Picea mariana bark for 72 hours.[9]

    • Grind the dried bark into a fine powder using a Wiley mill.[9]

    • Store the powdered bark in a freezer at -23°C until use.[9]

  • Extraction:

    • Weigh 50 mg of the powdered bark and place it in a suitable extraction vessel.

    • Add 1 mL of distilled water to achieve a 50 mg/mL ratio.

    • Heat the mixture to 80°C.

    • Maintain the temperature and stir the mixture for a specified time (e.g., 1 hour, although the optimal time can be further investigated).

    • After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound and other stilbenes.

Mandatory Visualization

Experimental_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_purification Optional Purification Harvest Harvest Picea mariana Bark Dry Air-Dry Bark Harvest->Dry Grind Grind to Fine Powder Dry->Grind Mix Mix Bark Powder with Water (50 mg/mL) Grind->Mix Heat Heat to 80°C Mix->Heat Extract Maintain Temperature and Stir Heat->Extract Centrifuge Centrifuge Mixture Extract->Centrifuge Collect Collect Supernatant (Crude Extract) Centrifuge->Collect Analyze HPLC Analysis for this compound Collect->Analyze Purify Column Chromatography Collect->Purify Isolate Isolate Pure this compound Purify->Isolate Logical_Relationships Temp Temperature Yield This compound Yield Temp->Yield Purity Extract Purity Temp->Purity Ratio Solvent/Solid Ratio Ratio->Yield Time Extraction Time Time->Yield Solvent Solvent Type Solvent->Yield Solvent->Purity ParticleSize Particle Size ParticleSize->Yield

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Isorhapontin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] In the analysis of this compound from biological matrices, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[4] Any deviation from a stable baseline signal at the retention time of interfering compounds indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is spiked into a blank matrix extract after the sample preparation process. The response is then compared to that of the same concentration of this compound in a neat solvent. The ratio of the peak areas provides a quantitative measure of the matrix effect.[4]

Q3: What are the general strategies to overcome matrix effects for this compound?

A3: A multi-pronged approach is often the most effective:

  • Optimization of Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][5]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it can co-elute and experience similar matrix effects, thus providing effective compensation. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in compensating for matrix effects must be thoroughly validated.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects.[6]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Potential Cause Troubleshooting Action
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions with Column Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase to improve peak shape.
Issue 2: Low Recovery of this compound
Potential Cause Troubleshooting Action
Inefficient Extraction from Sample Matrix Optimize the sample preparation method. For LLE, experiment with different extraction solvents and pH adjustments. For SPE, evaluate different sorbent types, wash solutions, and elution solvents.
Analyte Adsorption to Labware Use low-adsorption vials and pipette tips. Silanizing glassware may also help.
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. Ensure the elution solvent is appropriate for the sorbent and analyte chemistry.
Issue 3: Significant Ion Suppression or Enhancement
Potential Cause Troubleshooting Action
Co-elution with Phospholipids (in plasma/serum) Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or a targeted SPE protocol.
High Salt Concentration in the Sample Use a desalting step in your sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water.
Insufficient Chromatographic Separation Modify the LC gradient to achieve better separation between this compound and the interfering peaks. Consider a different column chemistry.
Matrix Effects Varying Between Samples Utilize a stable isotope-labeled internal standard for this compound to normalize the signal. If unavailable, use matrix-matched calibration standards.

Data Presentation: Comparison of Sample Preparation Techniques

Due to the limited availability of direct comparative data for this compound, the following table presents illustrative recovery and matrix effect data for a structurally related stilbene glycoside, trans-stilbene glycoside, in rat plasma, as well as a general comparison of common extraction techniques. This data can serve as a starting point for method development for this compound.

Table 1: Illustrative Recovery and Matrix Effect Data for a Stilbene Glycoside in Rat Plasma

ParameterLow QC (3 ng/mL)Medium QC (100 ng/mL)High QC (800 ng/mL)
Recovery (%) 102.8 ± 5.4105.2 ± 6.1112.4 ± 7.3
Matrix Effect (%) 98.5 ± 4.9103.7 ± 5.8101.2 ± 6.5

Data adapted from a study on trans-stilbene glycoside using a protein precipitation method.[7] Values are presented as Mean ± SD.

Table 2: General Comparison of Sample Preparation Techniques for Small Molecules in Biological Fluids

TechniqueAdvantages Disadvantages Best Suited For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing matrix components, often leading to significant ion suppression.[6]High-throughput screening where some matrix effects can be tolerated.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.Can be labor-intensive, may have lower recovery for polar analytes, and can result in emulsions.[8][9]Non-polar to moderately polar analytes where high cleanliness is required.
Solid-Phase Extraction (SPE) Highly selective, can provide excellent cleanup and analyte concentration, and is amenable to automation.[8]More expensive and requires more method development than PPT.A wide range of analytes, especially when high sensitivity and minimal matrix effects are required.

Experimental Protocols

The following are detailed methodologies for key experiments related to the LC-MS analysis of this compound, based on established methods for similar compounds.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a fast and simple method for initial sample cleanup.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner extract compared to PPT.

  • To 100 µL of plasma sample in a glass tube, add 10 µL of internal standard solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8) and vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis Method

This is a general LC-MS/MS method that can be optimized for this compound analysis.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The specific gradient should be optimized to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode (to be determined during method development).

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., C18 Cartridge) start->spe evap Evaporation ppt->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Workflow for this compound analysis from sample preparation to quantification.

Signaling Pathways Potentially Modulated by this compound/Isorhapontigenin

signaling_pathways cluster_this compound This compound/Isorhapontigenin cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound/ Isorhapontigenin mapk_pi3k MAPK/PI3K Pathway This compound->mapk_pi3k stat1 STAT1 Pathway This compound->stat1 nfkb NF-κB Pathway This compound->nfkb proliferation Inhibition of Cell Proliferation mapk_pi3k->proliferation apoptosis Induction of Apoptosis mapk_pi3k->apoptosis stat1->apoptosis inflammation Anti-inflammatory Effects nfkb->inflammation

Caption: Potential signaling pathways modulated by this compound/Isorhapontigenin.

References

Troubleshooting low recovery of Isorhapontin during purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of Isorhapontin during the purification process. It includes frequently asked questions, detailed troubleshooting steps, experimental protocols, and data summaries to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery?

Low recovery of this compound can stem from several stages of the purification process. The most common culprits include inefficient initial extraction from the source material, degradation of the compound due to improper pH or temperature, poor separation during chromatography, and losses during solvent evaporation and crystallization. Each step requires careful optimization to maximize yield.

Q2: How critical are temperature and pH to this compound stability?

This compound, like many polyphenolic compounds, is sensitive to high temperatures and pH extremes.[1][2][3] High temperatures (above 80°C) during extraction or solvent removal can lead to degradation.[4] Similarly, highly acidic or alkaline conditions can cause structural changes, reducing the integrity and recovery of the target molecule.[3] Maintaining a mildly acidic to neutral pH is generally recommended.

Q3: My crude extract is rich in this compound, but the yield after column chromatography is very low. What happened?

This issue typically points to problems with the chromatography step. Common causes include:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica gel).

  • Co-elution with Impurities: Poor resolution can lead to discarding fractions that contain a significant amount of your product.[5]

  • Column Overloading: Loading too much crude extract can exceed the binding capacity of the resin, leading to loss of the target compound in the flow-through.[6][7]

  • Improper Mobile Phase: The solvent system may not be optimized to effectively elute this compound from the column.

Q4: this compound is not precipitating or crystallizing from the final solution. What can I do?

Crystallization is often hindered by the presence of impurities or the use of an inappropriate solvent system. If this compound fails to crystallize, try re-dissolving the residue in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly adding an anti-solvent (e.g., water, hexane) until turbidity appears. Allowing the solution to stand at a low temperature (e.g., 4°C) can promote crystal formation. If precipitation or phase separation occurs, gentle heating and sonication can help redissolve the compound before attempting recrystallization again.[8]

Troubleshooting Guide for Low this compound Recovery

This section provides a systematic approach to identifying and resolving issues at each stage of the purification process.

Stage 1: Extraction
ProblemPossible Cause(s)Recommended Action(s)
Low this compound content in crude extract. 1. Incorrect Solvent Choice: The solvent may have the wrong polarity to efficiently extract this compound.[9] 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for releasing the compound from the plant matrix.[10] 3. Degradation during Extraction: High temperatures or prolonged exposure to light can degrade the compound.[1] 4. Improper Plant Material Preparation: Particle size may be too large, limiting solvent penetration.[9]1. Optimize Solvent: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and aqueous mixtures thereof). Ethanol/water mixtures are often effective for stilbenoids. 2. Adjust Conditions: Systematically vary the extraction time and temperature. For this compound from sources like Picea mariana bark, a lower temperature (80°C) was found to be efficient.[4] Use of ultrasonic or microwave assistance can improve efficiency at lower temperatures.[9] 3. Protect the Compound: Conduct extractions under dim light and use the lowest effective temperature. Consider extracting under a nitrogen atmosphere to prevent oxidation. 4. Reduce Particle Size: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Stage 2: Column Chromatography
ProblemPossible Cause(s)Recommended Action(s)
Poor separation or peak tailing. 1. Inappropriate Mobile Phase: The solvent system lacks the correct elution strength to separate this compound from impurities.[11] 2. Incorrect Stationary Phase: Silica gel may not be the optimal choice; other adsorbents like C18 reversed-phase silica or Sephadex LH-20 might be better. 3. Poor Column Packing: An improperly packed column leads to channeling and broad peaks.[12]1. Optimize Mobile Phase: Develop the method using Thin Layer Chromatography (TLC) first. Test various solvent systems (e.g., chloroform:methanol, ethyl acetate:hexane) to find one that gives a good separation (Rf value for this compound around 0.3-0.4). A gradient elution may be necessary.[13] 2. Select Appropriate Resin: For stilbene glucosides, Sephadex LH-20 is often effective for removing pigments and smaller phenolics. Reversed-phase chromatography can also offer different selectivity. 3. Repack Column: Ensure the column is packed uniformly without any cracks or air bubbles. Using a prepacked column can also be a solution.[6]
Low recovery from the column. 1. Irreversible Adsorption: Phenolic hydroxyl groups on this compound can bind very strongly to the active sites on silica gel. 2. Column Overloading: Too much sample was loaded onto the column for its size/capacity.[6] 3. Compound Degradation on Column: The stationary phase (especially silica) can be slightly acidic and may catalyze degradation over long run times.1. Modify Mobile Phase: Add a small amount of a competitive agent like acetic acid or formic acid (0.1-1%) to the mobile phase to reduce tailing and improve recovery from silica. 2. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the weight of the stationary phase for silica gel chromatography. 3. Use a Milder Stationary Phase: Consider using neutral alumina or a bonded-phase silica (like Diol) to minimize degradation.
Stage 3: Crystallization and Final Processing
ProblemPossible Cause(s)Recommended Action(s)
Product loss during solvent removal. 1. Thermal Degradation: The compound is being degraded by excessive heat from a rotary evaporator. 2. Azeotropic Removal: The product may be co-distilling with the solvent.1. Reduce Temperature: Keep the water bath temperature below 40-50°C during solvent evaporation. 2. Monitor Process: Do not evaporate to complete dryness, which can make the residue difficult to redissolve and prone to degradation. Stop when a thick syrup or solid is formed.
Failure to crystallize. 1. Presence of Impurities: Co-eluted compounds can inhibit crystal lattice formation. 2. Wrong Crystallization Solvent: The solvent system is not conducive to forming crystals.[14] 3. Solution is Too Dilute: The concentration of this compound is below the saturation point.1. Re-purify: If significant impurities are suspected, an additional purification step (e.g., preparative HPLC or chromatography with a different stationary phase) may be needed. 2. Screen Solvents: Use a small amount of the purified fraction to test various solvent/anti-solvent systems (e.g., Methanol/Water, Ethanol/Hexane, Acetone/Water). 3. Concentrate Solution: Carefully evaporate more solvent or start with a more concentrated solution before adding the anti-solvent.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is a general guideline for extracting this compound from a plant matrix, such as spruce bark.[4]

  • Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (v/v in water). The solid-to-liquid ratio should be optimized, but 1:10 is a good starting point.

    • Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 60 minutes at a controlled temperature of 50°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine all filtrates and concentrate the solution using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of the crude extract.

  • Preparation of Slurry:

    • Weigh 100 g of silica gel (60-120 mesh) into a beaker.

    • Add the initial mobile phase solvent (e.g., 100% chloroform) to create a homogenous slurry.

  • Column Packing:

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Take 2 g of the crude extract and dissolve it in a minimal amount of methanol.

    • Add a small amount of dry silica gel (~4 g) to this solution and evaporate the solvent to dryness to create a dry powder.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Begin elution with the initial, non-polar solvent (e.g., chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., methanol). A typical gradient might be:

      • 100% Chloroform

      • 99:1 Chloroform:Methanol

      • 98:2 Chloroform:Methanol

      • ...and so on, up to 90:10 Chloroform:Methanol.

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor their composition using TLC.

  • Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure.

Visualized Workflows

Isorhapontin_Purification_Workflow RawMaterial Plant Material (e.g., Spruce Bark) Grinding Drying & Grinding RawMaterial->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Chromatography Column Chromatography (Silica Gel / Sephadex) CrudeExtract->Chromatography FractionCollection Fraction Collection & TLC Analysis Chromatography->FractionCollection Pooling Pooling Pure Fractions FractionCollection->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration Crystallization Crystallization FinalConcentration->Crystallization PureCompound Pure this compound Crystallization->PureCompound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Recovery Start Low Final Yield CheckCrude Analyze Crude Extract Yield Start->CheckCrude Start Here CheckColumn Analyze Post-Column Fractions CheckCrude->CheckColumn Yield is Good ExtractionIssue Issue: Extraction - Optimize Solvent - Adjust Temp/Time - Check Particle Size CheckCrude->ExtractionIssue Yield is Low CheckFinal Analyze Final Product Step CheckColumn->CheckFinal Recovery is Good ChromatographyIssue Issue: Chromatography - Optimize Mobile Phase - Check for Overloading - Change Stationary Phase CheckColumn->ChromatographyIssue Recovery is Low CrystallizationIssue Issue: Crystallization/Drying - Reduce Evaporation Temp - Screen Solvents - Re-purify if needed CheckFinal->CrystallizationIssue Final Loss is High

Caption: Decision tree for troubleshooting low this compound recovery.

References

How to address Isorhapontin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of Isorhapontin precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation of this compound in your cell culture experiments can be a frustrating roadblock. This guide provides a systematic approach to identify the cause and find a solution.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose and resolve this compound precipitation issues.

Isorhapontin_Precipitation_Troubleshooting start Precipitation Observed in Cell Culture Media check_stock 1. Check Stock Solution Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitated. - Warm to 37°C and sonicate. - If still precipitated, prepare fresh stock. check_stock->stock_issue No check_dilution 2. Review Dilution Protocol - Final DMSO concentration > 0.5%? - Rapid dilution in aqueous media? check_stock->check_dilution Yes no_solution Issue Persists? Consider advanced solubilization techniques (e.g., cyclodextrins). stock_issue->no_solution dilution_issue High solvent concentration or improper dilution. - Lower final DMSO concentration (<0.1% recommended). - Perform serial dilutions. - Add stock solution to media dropwise while vortexing. check_dilution->dilution_issue Yes check_concentration 3. Evaluate Final Concentration Is the final this compound concentration too high? check_dilution->check_concentration No solution Precipitation Resolved dilution_issue->solution concentration_issue Concentration exceeds solubility in media. - Reduce the final working concentration. - Determine the maximal soluble concentration empirically. check_concentration->concentration_issue Yes check_media 4. Examine Cell Culture Media - Media stored correctly? - pH of the media stable? - Presence of other supplements? check_concentration->check_media No concentration_issue->solution media_issue Media conditions are causing precipitation. - Use fresh, pre-warmed media. - Ensure pH is stable (7.2-7.4). - Test for interactions with other supplements. check_media->media_issue Yes check_media->no_solution No media_issue->solution PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Response Cell Survival, Proliferation, Metabolism mTOR->Cell_Response

Selecting the appropriate internal standard for Isorhapontin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard (IS) for the accurate quantification of isorhapontin.

Troubleshooting Guide

This guide addresses common issues encountered during the selection and use of an internal standard for this compound analysis.

Question: My internal standard is not chromatographically resolved from this compound or other matrix components. What should I do?

Answer: Co-elution of the internal standard with the analyte or other sample components can lead to inaccurate quantification. To address this, consider the following:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, flow rate, or column temperature can alter the retention times of this compound and the internal standard, improving their separation.

  • Select an Alternative Internal Standard: If chromatographic optimization is unsuccessful, choose an internal standard with a different chemical structure that is more likely to separate from this compound under your experimental conditions.

  • Employ Mass Spectrometry (MS): If using LC-MS, chromatographic co-elution may be acceptable if the analyte and internal standard have different mass-to-charge ratios (m/z), allowing for their individual detection and quantification.

Question: I am observing high variability in the peak area of my internal standard across different samples. What are the potential causes and solutions?

Answer: Inconsistent internal standard peak areas can compromise the reliability of your quantitative results. The root causes often lie in the sample preparation and injection stages.

  • Inconsistent Addition of Internal Standard: Ensure the internal standard is added precisely and consistently to every sample, standard, and quality control sample. Use calibrated pipettes and vortex or mix thoroughly after addition.

  • Sample Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer. A stable isotope-labeled (SIL) internal standard is the ideal choice to compensate for these effects as it behaves nearly identically to the analyte. If a SIL-IS is unavailable, a structural analog that experiences similar matrix effects should be used.

  • Degradation of the Internal Standard: The internal standard may be unstable in the sample matrix or during storage. Assess the stability of the internal standard under your experimental conditions.

Question: How do I choose an appropriate concentration for my internal standard?

Answer: The concentration of the internal standard should be carefully chosen to ensure a reliable response without interfering with the analyte signal.

  • Analyte Concentration Range: The internal standard concentration should ideally be within the range of the expected analyte concentrations in your samples.

  • Detector Response: The chosen concentration should produce a detector response that is within the linear dynamic range of the instrument and is statistically significant (typically a signal-to-noise ratio > 10).

Frequently Asked Questions (FAQs)

What is the ideal internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C-isorhapontin or D-isorhapontin). SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute and experience the same matrix effects, providing the most accurate correction for experimental variability. However, the commercial availability of such standards can be limited.

If a stable isotope-labeled internal standard for this compound is not available, what are the best alternatives?

When a SIL-IS is unavailable, a structural analog is the next best choice. The selected analog should possess the following characteristics:

  • Structural Similarity: It should have a chemical structure closely related to this compound to ensure similar extraction recovery, chromatographic behavior, and ionization efficiency.

  • Commercial Availability and Purity: The compound should be readily available in high purity.

  • Not Present in the Sample: The chosen internal standard must not be naturally present in the samples being analyzed.

Table 1: Potential Structural Analog Internal Standards for this compound Quantification

Internal Standard CandidateChemical ClassRationale for Selection
ResveratrolStilbenoidShares the core stilbene structure with this compound.
PiceatannolStilbenoidStructurally very similar to resveratrol with an additional hydroxyl group.
PterostilbeneStilbenoidA dimethylated derivative of resveratrol.
GenisteinIsoflavoneA flavonoid with a similar phenolic structure.
DaidzeinIsoflavoneAnother isoflavone with structural similarities to genistein.

What are the key steps in selecting an appropriate internal standard?

The process of selecting a suitable internal standard is a critical step in developing a robust quantitative method. The workflow involves a systematic evaluation of potential candidates.

Internal_Standard_Selection_Workflow cluster_selection Selection Phase cluster_evaluation Evaluation Phase cluster_validation Validation Phase A Define Analyte Properties (this compound) B Identify Potential Candidates (SIL-IS, Structural Analogs) A->B C Assess Commercial Availability and Purity B->C D Evaluate Chromatographic Behavior C->D E Assess Mass Spectrometric Response (if applicable) D->E F Test for Matrix Effects E->F G Verify Stability F->G H Perform Method Validation (Linearity, Accuracy, Precision) G->H

Figure 1. Workflow for selecting an internal standard.

Experimental Protocols

Protocol 1: Stock Solution Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the selected internal standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range of this compound in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that, when added to the sample, will result in a response within the detector's linear range.

Protocol 2: Sample Preparation (for Plant Extracts)

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction process (steps 2-5) twice more.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the mobile phase.

  • Add a precise volume of the internal standard spiking solution.

  • Vortex to mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 3: HPLC-UV Method for this compound Quantification

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Monitor at the maximum absorbance wavelength of this compound (approximately 320 nm).

Table 2: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
206040
251090
301090
319010
359010

Logical Relationship for Accurate Quantification

The fundamental principle of using an internal standard is to establish a consistent ratio between the analyte and the internal standard, which corrects for variations during sample analysis.

Quantification_Logic Analyte This compound (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (IS) IS->Sample_Prep Injection Instrument Injection Sample_Prep->Injection Detection Detection (HPLC-UV or LC-MS) Injection->Detection Ratio Analyte Response / IS Response (Constant Ratio) Detection->Ratio

Technical Support Center: Enhancing Isorhapontin Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Isorhapontin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my this compound peak exhibiting significant tailing?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in reversed-phase chromatography, particularly for compounds with acidic silanol groups that can interact with the analyte.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups of this compound, leading to peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.

    • Solution 2: Use of an End-Capped Column: Employing a column with end-capping can shield the residual silanol groups, thereby improving peak symmetry.

    • Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound. However, this may alter the selectivity of the separation.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume. As a general guideline, the injected mass should not exceed the column's loading capacity.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections. Ensure all fittings are properly tightened to eliminate dead volume.

Question: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[2][3] Improving resolution requires optimizing one or more of the three key chromatographic factors: efficiency, selectivity, and retention.

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If using acetonitrile, switching to methanol or vice versa can alter the selectivity of the separation, potentially resolving the co-eluting peaks.

    • Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of both compounds, which may provide better separation.

    • Utilize Gradient Elution: A shallow gradient can effectively separate closely eluting compounds by gradually increasing the mobile phase strength.

  • Modify Stationary Phase:

    • Change Column Chemistry: Switching from a C18 to a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, can offer a different selectivity and resolve the peaks.

    • Decrease Particle Size: Using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or sub-2 µm) increases column efficiency, leading to sharper peaks and better resolution. Be aware that this will also increase backpressure.

  • Adjust Operational Parameters:

    • Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, giving more time for the analytes to interact with the stationary phase.

    • Change the Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase for this compound analysis by reversed-phase HPLC?

A common starting point for the analysis of flavonoids like this compound is a mobile phase consisting of a mixture of water (acidified with formic or acetic acid to a pH of 2.5-3.5) and an organic solvent like acetonitrile or methanol. The optimal ratio will depend on the specific column and desired retention time. A gradient elution is often employed to achieve good resolution of this compound from other components in complex samples like plant extracts.

Q2: Which type of column is best suited for this compound separation?

A C18 column is the most widely used and is a good starting point for method development for this compound. Columns with smaller particle sizes (e.g., < 3 µm) and shorter lengths can provide faster analysis times and higher efficiency. For challenging separations, exploring different stationary phase chemistries such as C8 or Phenyl-Hexyl may be beneficial.

Q3: How can I improve the signal-to-noise ratio for my this compound peak?

To enhance the signal-to-noise ratio, consider the following:

  • Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound (typically around 320 nm).

  • Increase Sample Concentration: If possible, a higher concentration of the analyte will produce a stronger signal.

  • Reduce Baseline Noise: Ensure the mobile phase is properly degassed and of high purity. A stable column temperature can also contribute to a quieter baseline.

  • Use a High-Sensitivity Detector: A diode array detector (DAD) or a mass spectrometer (MS) can offer higher sensitivity and selectivity.

Q4: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can be caused by:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting. Try diluting your sample.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.

  • Column Collapse: At very high pressures or inappropriate pH, the packed bed of the column can be compromised, leading to peak distortion.

Experimental Protocols

Protocol 1: High-Resolution Separation of this compound using UPLC-UV

This protocol provides a detailed methodology for achieving high-resolution separation of this compound, suitable for quantitative analysis.

1. Instrumentation and Columns:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Ultrapure water

  • This compound reference standard

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water (v/v)

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)

  • Degas both mobile phases for 15 minutes using an ultrasonic bath.

4. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 322 nm

  • Injection Volume: 2 µL

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 60 40
    12.0 10 90
    14.0 10 90
    14.1 90 10

    | 16.0 | 90 | 10 |

5. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

  • For plant extracts, perform a suitable extraction (e.g., sonication with methanol) followed by filtration through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on this compound Peak Symmetry
Mobile Phase CompositionPeak Tailing FactorPeak Asymmetry
Water/Acetonitrile (50:50)1.851.92
0.1% Formic Acid in Water/Acetonitrile (50:50)1.151.20
0.1% Acetic Acid in Water/Acetonitrile (50:50)1.221.28

Data is illustrative and based on typical observations for similar compounds.

Table 2: Influence of Column Particle Size on Resolution and Backpressure
Column Particle SizeResolution (this compound vs. Impurity)Backpressure (psi)
5 µm1.31200
3 µm1.82500
1.7 µm (UPLC)2.58500

Data is illustrative and demonstrates the general trend of improved resolution and increased backpressure with smaller particle sizes.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Prep Sample Extraction (e.g., Plant Material) Filtration Filtration (0.22 µm) Sample_Prep->Filtration Standard_Prep Prepare this compound Reference Standard Standard_Prep->Filtration UPLC_System UPLC System Filtration->UPLC_System Column C18 Column UPLC_System->Column Detection UV Detector (322 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Poor this compound Peak Resolution Problem_ID Identify Problem: - Peak Tailing? - Co-elution? - Broad Peaks? Start->Problem_ID Tailing Peak Tailing Problem_ID->Tailing Tailing Coelution Co-elution Problem_ID->Coelution Co-elution Broad Broad Peaks Problem_ID->Broad Broadening Tailing_Causes Potential Causes: - Silanol Interactions - Column Overload - Extra-column Volume Tailing->Tailing_Causes Tailing_Solutions Solutions: - Adjust Mobile Phase pH - Use End-capped Column - Reduce Sample Load - Minimize Tubing Length Tailing_Causes->Tailing_Solutions End Improved Resolution Tailing_Solutions->End Coelution_Causes Potential Causes: - Insufficient Selectivity - Low Efficiency Coelution->Coelution_Causes Coelution_Solutions Solutions: - Change Mobile Phase - Change Column Type - Use Gradient Elution - Decrease Particle Size Coelution_Causes->Coelution_Solutions Coelution_Solutions->End Broad_Causes Potential Causes: - Low Flow Rate - High Temperature - Column Degradation Broad->Broad_Causes Broad_Solutions Solutions: - Optimize Flow Rate - Optimize Temperature - Replace Column Broad_Causes->Broad_Solutions Broad_Solutions->End

References

Validation & Comparative

Validated HPLC Method for Isorhapontin Analysis: A Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable and validated analytical method is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Isorhapontin, a stilbenoid found in various medicinal plants, in accordance with the International Council for Harmonisation (ICH) guidelines.

This guide details the experimental protocol and presents the validation data in a clear, comparative format to assist in the establishment and verification of this analytical method in a laboratory setting. The methodology outlined is based on scientific literature for the analysis of stilbene compounds, including this compound, in relevant matrices.

Experimental Protocol: A Validated RP-HPLC Method for this compound

This section outlines the detailed methodology for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) method.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of stilbenoids.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (acidified with a small amount of an acid like phosphoric acid or formic acid to improve peak shape) is typically employed. A representative gradient program is as follows:

    • 0-12 min: 65% to 40% Solvent B (0.1% Phosphoric Acid in water)

    • 12-50 min: 40% to 20% Solvent B

    • 50-60 min: 20% to 10% Solvent B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is typically around 320 nm.

  • Injection Volume: 10 µL

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a common procedure involves extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation According to ICH Guidelines

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed as per ICH Q2(R1) guidelines.

Data Presentation: Summary of Validation Parameters

The following tables summarize the typical acceptance criteria and representative quantitative data for the validation of an HPLC method for this compound.

Validation ParameterICH Guideline/Acceptance CriteriaTypical Performance Data for this compound Analysis
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of this compound. Peak purity index > 0.999.
Linearity A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure.
RangeThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.1 - 100 µg/mL
Regression Equationy = mx + cy = ax + b (where 'y' is the peak area and 'x' is the concentration)
Correlation Coefficient (r²)≥ 0.995≥ 0.999
Accuracy The closeness of test results obtained by the method to the true value. Expressed as percent recovery.98.0% - 102.0% recovery
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-day precision)Expressed as Relative Standard Deviation (%RSD) of a series of measurements.%RSD ≤ 2%
Intermediate Precision (Inter-day precision)Expressed as %RSD of a series of measurements on different days, with different analysts or equipment.%RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD ≤ 2% after minor changes in flow rate, column temperature, and mobile phase composition.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas for replicate injections ≤ 2.0%

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method for this compound.

HPLC_Validation_Workflow start Start: Method Development & Optimization protocol Develop Validation Protocol (ICH Guidelines) start->protocol prep Prepare Standard & Sample Solutions protocol->prep system_suitability System Suitability Testing prep->system_suitability Perform Analysis specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Calculation of Validation Parameters robustness->data_analysis system_suitability->specificity report Generate Validation Report data_analysis->report end End: Validated Method report->end

Workflow for HPLC Method Validation of this compound.

Conclusion

The provided HPLC method and validation parameters offer a robust framework for the quantitative analysis of this compound. Adherence to ICH guidelines is crucial for ensuring the reliability, consistency, and accuracy of the analytical data generated. This guide serves as a valuable resource for laboratories involved in the quality control and research of products containing this compound, facilitating the development and validation of suitable analytical methodologies. Researchers should always perform in-lab verification to ensure the method is suitable for their specific instrumentation, samples, and intended purpose.

Isorhapontin vs. Astringin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological activities of two promising stilbenoids, Isorhapontin and Astringin, with supporting experimental data and mechanistic insights.

This compound and Astringin, both naturally occurring stilbenoid glucosides, have garnered significant interest in the scientific community for their potential therapeutic applications. As analogs of the well-studied resveratrol, they exhibit a wide range of biological activities. This guide provides a comparative analysis of their bioactivity, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data.

Quantitative Comparison of Bioactivities

To facilitate a direct comparison of the potency of this compound and Astringin, the following tables summarize their half-maximal inhibitory concentration (IC50) and other quantitative measures from various in vitro assays. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence absolute values.

Bioactivity Assay This compound Astringin Reference Compound
Antioxidant DPPH Radical Scavenging264.44 µMData not availableVitamin C: 120.10 µM[1]
Anti-inflammatory Lipoxygenase InhibitionData not availableData not available
Anticancer Cytotoxicity (MCF-7 cells)Data not availableData not available
Anticancer Cytotoxicity (A549 cells)Data not availableData not available

Note: The absence of data indicates that directly comparable quantitative values were not found in the reviewed literature under the specified search parameters.

Mechanistic Insights: Signaling Pathways

Both this compound and Astringin exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound's Anti-inflammatory Signaling:

This compound has been shown to mitigate inflammatory responses by inhibiting the NF-κB and PI3K/Akt signaling pathways.[2][3] The inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators.

Isorhapontin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) PI3K PI3K Stimulus->PI3K activates This compound This compound This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits Akt Akt PI3K->Akt activates Akt->NFkB activates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes induces

Figure 1: this compound's inhibitory action on the PI3K/Akt and NF-κB signaling pathways.

Astringin's Anti-inflammatory and Antioxidant Signaling:

Astringin has demonstrated protective effects against cellular damage by suppressing oxidative stress and inflammation.[4] This is achieved through the inhibition of the ROS-mediated PI3K/Akt/NF-κB pathway. By blocking this cascade, Astringin reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Astringin_Anti_Inflammatory_Pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade Stimulus Oxidative Stress (e.g., LPS) ROS ROS Stimulus->ROS induces Astringin Astringin Astringin->ROS scavenges PI3K PI3K Astringin->PI3K inhibits ROS->PI3K activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines induces expression of

Figure 2: Astringin's role in mitigating oxidative stress-induced inflammation via the PI3K/Akt/NF-κB pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Workflow:

DPPH_Assay_Workflow Prepare_Sample Prepare sample solutions (this compound/Astringin) at various concentrations Mix Mix sample solution with DPPH solution Prepare_Sample->Mix Prepare_DPPH Prepare a fresh solution of DPPH in methanol Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature (approx. 30 min) Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm using a spectrophotometer Incubate->Measure_Absorbance Calculate Calculate the percentage of radical scavenging activity and determine IC50 Measure_Absorbance->Calculate

Figure 3: General workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound or Astringin) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should have a deep purple color.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

    • Add a fixed volume of the DPPH solution to each well/cuvette.

    • A control is prepared with the solvent and the DPPH solution.

    • A blank is prepared for each sample concentration containing the sample and the solvent without the DPPH solution.

  • Incubation and Measurement:

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.

Methodology:

  • Reagents:

    • Lipoxygenase enzyme solution.

    • Substrate solution (e.g., linoleic acid or arachidonic acid).

    • Buffer solution (e.g., borate buffer or phosphate buffer).

    • Test compound (this compound or Astringin) and a reference inhibitor (e.g., nordihydroguaiaretic acid).

  • Assay Procedure:

    • The assay is typically performed in a UV-transparent 96-well plate or cuvettes.

    • The test compound at various concentrations is pre-incubated with the lipoxygenase enzyme in the buffer for a short period.

    • The reaction is initiated by adding the substrate.

  • Measurement:

    • The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Calculation:

    • The rate of the reaction is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • The IC50 value is determined from the dose-response curve.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture:

    • Cancer cell lines (e.g., MCF-7 for breast cancer or A549 for lung cancer) are cultured in appropriate media and conditions.

  • Cell Seeding:

    • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • The cells are treated with various concentrations of the test compound (this compound or Astringin) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

    • The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

References

Isorhapontin vs. Isorhapontigenin: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioavailability of a compound is a critical determinant of its therapeutic efficacy. In the realm of natural stilbenoids, isorhapontin and its aglycone form, isorhapontigenin, have garnered significant interest for their potential health benefits. This guide provides a comprehensive comparison of the bioavailability of these two compounds, supported by experimental data, to aid researchers in their drug development endeavors. While direct comparative pharmacokinetic studies are limited, this guide synthesizes available data for isorhapontigenin and discusses the expected pharmacokinetic profile of this compound based on established principles of glycoside and aglycone absorption.

Executive Summary

Generally, the aglycone form of a flavonoid or stilbenoid, such as isorhapontigenin, is expected to have higher bioavailability than its corresponding glycoside, this compound. This is primarily because the sugar moiety in the glycoside increases its polarity and molecular size, which can hinder its passive diffusion across the intestinal epithelium. The conversion of this compound to isorhapontigenin by intestinal enzymes is a necessary step for absorption, which can be a rate-limiting factor.

Available preclinical studies in rodent models provide robust pharmacokinetic data for isorhapontigenin, demonstrating its rapid absorption and favorable bioavailability profile compared to other stilbenoids like resveratrol.[1][2][3][4] While specific pharmacokinetic data for this compound is scarce in the reviewed literature, the data for its aglycone provides a strong foundation for understanding its potential systemic exposure after oral administration.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic parameters for isorhapontigenin from preclinical studies in rats. This data provides a benchmark for the expected bioavailability of its glycoside precursor, this compound.

Table 1: Oral Pharmacokinetic Parameters of Isorhapontigenin in Rats

ParameterValueSpecies/DosageReference
Cmax (Maximum Plasma Concentration) 1.5 ± 0.3 µMSprague-Dawley Rats / 100 µmol/kg[2]
2.8 ± 0.5 µMSprague-Dawley Rats / 200 µmol/kg[2]
Tmax (Time to Maximum Plasma Concentration) 0.25 hSprague-Dawley Rats / 100 µmol/kg[2]
0.25 hSprague-Dawley Rats / 200 µmol/kg[2]
AUC (Area Under the Curve) 4.8 ± 1.2 µM·hSprague-Dawley Rats / 100 µmol/kg[2]
12.1 ± 2.5 µM·hSprague-Dawley Rats / 200 µmol/kg[2]
F (Oral Bioavailability) ~20-30%Sprague-Dawley Rats[5]

Note: Direct quantitative pharmacokinetic data for this compound was not available in the reviewed scientific literature. It is anticipated that the Cmax and AUC for this compound would be lower, and the Tmax may be longer, due to the time required for enzymatic hydrolysis to the aglycone.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the bioavailability of isorhapontigenin. These protocols can serve as a reference for designing future comparative studies.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of isorhapontigenin after oral and intravenous administration.

Animal Model: Male Sprague-Dawley rats.[2][3]

Drug Formulation and Administration:

  • Oral (p.o.): Isorhapontigenin was suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at doses of 100 µmol/kg and 200 µmol/kg.[2][3]

  • Intravenous (i.v.): Isorhapontigenin was dissolved in a suitable solvent (e.g., a mixture of Solutol HS 15, ethanol, and saline) and administered as a bolus injection into the tail vein at a dose of 90 µmol/kg.[2][3]

Blood Sampling:

  • Blood samples were collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.[2][3]

  • Plasma was separated by centrifugation and stored at -80°C until analysis.[2][3]

Sample Analysis:

  • Plasma concentrations of isorhapontigenin were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2][3]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2) were calculated using non-compartmental analysis.[2][3]

  • Oral bioavailability (F) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.[2][3]

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Drug_Formulation Isorhapontigenin Suspension/Solution Oral Oral Gavage Drug_Formulation->Oral IV Intravenous Injection Drug_Formulation->IV Blood_Collection Blood Collection (Jugular Vein) Oral->Blood_Collection IV->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Experimental workflow for in vivo pharmacokinetic study.

Signaling Pathways

Isorhapontigenin has been shown to modulate several key signaling pathways involved in inflammation and cellular growth. Understanding these pathways is crucial for elucidating its mechanism of action.

Isorhapontigenin has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors in the inflammatory response.[1] Furthermore, it has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt/FoxO3A pathway, which is often dysregulated in inflammatory diseases and cancer.[1]

G cluster_pathways Signaling Pathways Stimulus Inflammatory Stimulus PI3K PI3K Stimulus->PI3K NFkB NF-κB Stimulus->NFkB AP1 AP-1 Stimulus->AP1 Isorhapontigenin Isorhapontigenin Isorhapontigenin->PI3K Isorhapontigenin->NFkB Isorhapontigenin->AP1 Akt Akt PI3K->Akt FoxO3A FoxO3A Akt->FoxO3A Inflammatory_Response Inflammatory Response FoxO3A->Inflammatory_Response NFkB->Inflammatory_Response AP1->Inflammatory_Response

Caption: Signaling pathways modulated by isorhapontigenin.

Conclusion

The available evidence strongly suggests that isorhapontigenin, the aglycone of this compound, possesses favorable pharmacokinetic properties, including rapid oral absorption and significant bioavailability.[1][2][3][4][5] While direct comparative data for this compound is lacking, it is reasonable to infer that its bioavailability would be lower than that of its aglycone due to the necessity of enzymatic deglycosylation prior to absorption. For researchers and drug development professionals, this underscores the potential advantage of utilizing the aglycone form, isorhapontigenin, in formulations to achieve higher systemic exposure and potentially greater therapeutic effects. Further studies directly comparing the pharmacokinetics of this compound and isorhapontigenin are warranted to provide a definitive quantitative assessment and to fully elucidate the impact of the glycosidic linkage on the overall bioavailability of this promising natural compound.

References

Head-to-head comparison of Isorhapontin's antifungal efficacy with commercial fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Comparison of Isorhapontin's Antifungal Efficacy with Commercial Fungicides

In the ongoing search for novel and effective antifungal agents, natural compounds are increasingly being scrutinized for their potential to combat fungal infections. This compound, a flavonoid found in various plant species, has emerged as a promising candidate. This guide provides a comprehensive comparison of the antifungal efficacy of this compound with established commercial fungicides, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in antifungal therapy.

Executive Summary

This compound and its close structural analog, isorhamnetin, have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi. While direct head-to-head comparative studies with commercial fungicides are limited, a compilation of existing data allows for an objective assessment of this compound's potential. This guide summarizes the available data on the minimum inhibitory concentrations (MICs) of this compound's analogue, isorhamnetin, against various Candida species and compares them with the known efficacy of leading commercial fungicides such as fluconazole, voriconazole, caspofungin, and amphotericin B against Candida albicans.

Data Presentation: Antifungal Efficacy Comparison

The following table summarizes the minimum inhibitory concentration (MIC) values of isorhamnetin (as a proxy for this compound) and several commercial fungicides against pathogenic Candida species. It is important to note that the data for isorhamnetin and the commercial fungicides are derived from different studies; therefore, these comparisons should be interpreted with caution due to potential variations in experimental conditions.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Isorhamnetin Candida albicans187518751875[1][2][3]
Candida tropicalis187518751875[1][2][3]
Candida krusei187518751875[1][2][3]
Candida parapsilosis187518751875[1][2][3]
Fluconazole Candida albicans0.25 - 10240.52[4]
Voriconazole Candida albicans≤0.007 - 320.0150.03[5]
Caspofungin Candida albicans0.0079 - 40.060.25[6][7][8][9]
Amphotericin B Candida albicans0.03 - 20.51[10][11][12][13][14]

Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal efficacy. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Yeast isolates are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours.
  • A suspension of the yeast is prepared in sterile saline (0.85% NaCl) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
  • The stock inoculum is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent (e.g., this compound, fluconazole) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC of the specific agent.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared yeast suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles and ≥90% or complete inhibition for other agents) of visible growth compared to the growth control (drug-free well).

Minimum Fungicidal Concentration (MFC) Determination

This assay is performed to determine the lowest concentration of an antifungal agent that kills the fungal inoculum.

1. Procedure:

  • Following the determination of the MIC from the broth microdilution assay, a small aliquot (e.g., 10-20 µL) is taken from each well that shows no visible growth.
  • The aliquot is subcultured onto an SDA plate.
  • The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subculture.

2. MFC Determination:

  • The MFC is defined as the lowest concentration of the antifungal agent from which ≥99.9% of the initial inoculum is killed (i.e., no fungal growth is observed on the SDA plate).

Proposed Mechanism of Action of this compound

The precise molecular mechanism of this compound's antifungal activity is still under investigation. However, based on studies of related flavonoids, it is hypothesized that this compound exerts its antifungal effects through a multi-target approach. One proposed mechanism involves the disruption of the fungal cell membrane's integrity and function. Another potential mechanism is the inhibition of key fungal enzymes, such as those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results Yeast_Isolate Yeast Isolate SDA_Culture Subculture on Sabouraud Dextrose Agar Yeast_Isolate->SDA_Culture Inoculum_Suspension Prepare Inoculum (0.5 McFarland) SDA_Culture->Inoculum_Suspension Inoculation Inoculate Microtiter Plate Inoculum_Suspension->Inoculation Antifungal_Stock Prepare Antifungal Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Antifungal_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read MIC (Visual or Spectrophotometric) Incubation->MIC_Reading MFC_Plating Plate from clear wells onto SDA MIC_Reading->MFC_Plating MFC_Incubation Incubate SDA plates at 35°C for 24-48h MFC_Plating->MFC_Incubation MFC_Reading Read MFC MFC_Incubation->MFC_Reading

Caption: Experimental workflow for determining MIC and MFC.

Antifungal_Mechanisms cluster_this compound This compound (Proposed) cluster_commercial Commercial Fungicides This compound This compound Membrane_Disruption Cell Membrane Disruption This compound->Membrane_Disruption disrupts Enzyme_Inhibition Enzyme Inhibition (e.g., Ergosterol Synthesis) This compound->Enzyme_Inhibition inhibits Fungal_Cell_Death Fungal Cell Death / Growth Inhibition Membrane_Disruption->Fungal_Cell_Death Enzyme_Inhibition->Fungal_Cell_Death Azoles Azoles (e.g., Fluconazole) Ergosterol_Synthesis Ergosterol Biosynthesis Azoles->Ergosterol_Synthesis inhibit Polyenes Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol (in cell membrane) Polyenes->Ergosterol bind to Echinocandins Echinocandins (e.g., Caspofungin) Cell_Wall_Synthesis β-(1,3)-D-glucan Synthase Echinocandins->Cell_Wall_Synthesis inhibit Ergosterol_Synthesis->Ergosterol Ergosterol->Fungal_Cell_Death Cell_Wall_Synthesis->Fungal_Cell_Death

References

A Comparative Guide to the Analytical Validation of Isorhapontin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Validation Parameters

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common techniques for the analysis of isorhapontin and related stilbenoids. The following table summarizes the validation parameters from several single-laboratory studies, providing a benchmark for method performance.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient, r²)Precision (%RSD)Accuracy/Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC Isorhamnetin, Quercetin, Kaempferol, Sexangularetin>0.9991Intra-day: <2.8%, Inter-day: <2.8%95.5 - 102.5%0.050 - 0.085 µg/mLNot Reported[1]
LC-MS/MS IsorhapontigeninLinear over 5-2000 ng/mLNot ReportedNot ReportedNot Reported5 ng/mL[2]
HPLC-DAD Hyperoside, Rutin, Isorhamnetin, KaempferolNot ReportedIntra-day & Inter-day RSDs availableStandard addition procedure performedAvailableAvailable[3]

Note: Isorhamnetin is a flavonoid aglycone that can be analyzed simultaneously with other flavonoids. Isorhapontigenin is the aglycone of this compound. Data from these related compounds can serve as a useful reference for establishing an analytical method for this compound.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for HPLC and UPLC-MS analysis based on published literature for related compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Flavonoid Aglycones Including Isorhamnetin

This method is suitable for the simultaneous determination of several flavonoid aglycones, which can be adapted for the analysis of this compound following appropriate hydrolysis to its aglycone, isorhapontigenin.

  • Instrumentation: A standard HPLC system equipped with a C18 Lichrosphere 100 column (5 µm, 250 mm x 4.6 mm, i.d.).[1]

  • Mobile Phase: A gradient elution with methanol is typically used.[1] The specific gradient profile would need to be optimized for the separation of isorhapontigenin from other sample components.

  • Detection: UV detection at 370 nm.[1]

  • Sample Preparation: Hydrolysis of plant extracts is necessary to release the flavonoid aglycones. This is typically achieved by acid hydrolysis.

  • Validation Parameters:

    • Linearity: Assessed by constructing calibration curves over a specified concentration range. The correlation coefficient (r) should be greater than 0.999.[1]

    • Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2.8%.[1]

    • Accuracy: Determined by recovery studies, with average recoveries expected to be between 95.5% and 102.5%.[1]

    • Limit of Detection (LOD): Established based on the signal-to-noise ratio, with typical values ranging from 0.050 to 0.085 µg/mL.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isorhapontigenin

This highly sensitive and selective method is ideal for quantifying isorhapontigenin in biological matrices such as plasma, which is crucial for pharmacokinetic studies.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[2]

  • Linearity: The method should demonstrate linearity over a defined concentration range, for example, 5-2000 ng/mL.[2]

  • Lower Limit of Quantification (LLOQ): The LLOQ should be established, with reported values around 5 ng/mL.[2]

  • Application: This method is particularly useful for investigating the pharmacokinetics of isorhapontigenin after oral administration.[2]

Inter-Laboratory Validation Workflow

While a specific inter-laboratory study for this compound is pending, the following diagram illustrates the typical logical workflow for such a validation process. This process is essential for establishing the robustness and reproducibility of an analytical method across different laboratories, a critical step for standardization.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Develop Standardized Protocol B->C D Prepare Homogeneous & Stable Samples C->D E Distribute Protocol & Samples to Participating Labs D->E F Labs Perform Analysis According to Protocol E->F G Data Collection & Submission F->G H Statistical Analysis of Results (Repeatability, Reproducibility) G->H I Final Report & Method Standardization H->I

Caption: Workflow for a typical inter-laboratory validation study.

References

A Comparative Metabolomic Analysis of Isorhapontin and Resveratrol on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct metabolic reprogramming induced by Isorhapontin and Resveratrol, supported by experimental data and pathway analysis.

Introduction

Isorhapontigenin (ISO), a methoxy derivative of resveratrol, and resveratrol itself are both stilbenoid compounds recognized for their wide-ranging biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] While structurally similar, their distinct chemical compositions suggest potentially different mechanisms of action and metabolic consequences within the cell. This guide provides a comparative overview of the metabolomic changes induced by this compound (the glucoside of Isorhapontigenin) and Resveratrol, offering valuable insights for researchers in drug discovery and development. The data presented herein is compiled from various studies, and it is crucial to note the differences in experimental models—this compound data is derived from in vivo rat plasma studies, while Resveratrol data originates from in vitro human breast cancer cell line experiments.

Comparative Metabolomic Profiles

The following tables summarize the key metabolic alterations observed in response to this compound and Resveratrol treatment.

Table 1: this compound-Induced Metabolomic Changes in Rat Plasma
Metabolite ClassAffected MetabolitesDirection of ChangeReference
Fatty Acids Arachidonic Acid[4][5][6]
Steroids Cholesterol[4][5][6]
Carbohydrates Fructose[4][5][6]
Purine Metabolites Allantoin[4][5][6]
Biogenic Amines Cadaverine[4][5][6]
Tryptamine[4][5][6]
Table 2: Resveratrol-Induced Metabolomic Changes in Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
Metabolite ClassAffected MetabolitesDirection of ChangeReference
Amino Acids 21 analyzed amino acids↑ (up to 100-fold)[7][8][9]
Biogenic Amines Serotonin, Kynurenine, Spermindine↑ (up to 61-fold)[7][8]
Eicosanoids & Oxidized PUFAs Arachidonic Acid, 12S-HETE[7][8]
Fatty Acids Long-chain acylcarnitines↑ (2-13 fold)[10]

Experimental Protocols

This compound Metabolomics (in vivo)
  • Animal Model: Male Sprague-Dawley rats.[4][5]

  • Treatment: Oral administration of Isorhapontigenin (100 µmol/kg/day) for one week.[11][12][13]

  • Sample Collection: Plasma samples were collected after the treatment period.[4][5]

  • Metabolomic Analysis: Gas chromatography-tandem mass spectrometry (GC-MS/MS) was utilized for non-targeted metabolomic profiling.[4][5][11]

Resveratrol Metabolomics (in vitro)
  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231.[7][8][10][14]

  • Treatment: Cells were treated with varying doses of resveratrol (up to 100 µM).[7][8][10]

  • Sample Collection: Cell extracts were prepared for analysis.[10]

  • Metabolomic Analysis: High-throughput liquid chromatography-based mass spectrometry (LC-MS) was employed for metabolomic analysis.[7][8]

Signaling Pathways and Experimental Workflows

The distinct metabolic shifts induced by this compound and Resveratrol are reflective of their differential engagement with cellular signaling pathways.

experimental_workflow cluster_iso This compound In Vivo Study cluster_res Resveratrol In Vitro Study ISO_animal Sprague-Dawley Rats ISO_treatment Oral Gavage (100 µmol/kg/day) ISO_animal->ISO_treatment ISO_sample Plasma Collection ISO_treatment->ISO_sample ISO_analysis GC-MS/MS Metabolomics ISO_sample->ISO_analysis RES_cell MCF-7 / MDA-MB-231 Cells RES_treatment Cell Culture Treatment (up to 100 µM) RES_cell->RES_treatment RES_sample Cell Lysis & Extraction RES_treatment->RES_sample RES_analysis LC-MS Metabolomics RES_sample->RES_analysis resveratrol_pathways cluster_nrf2 Antioxidant Response cluster_proliferation Cell Proliferation & Metastasis cluster_metabolism Energy Metabolism Resveratrol Resveratrol Keap1 Keap1 Inhibition Resveratrol->Keap1 TGF_SMAD TGF/SMAD Inhibition Resveratrol->TGF_SMAD WNT_beta_catenin WNT/β-catenin Inhibition Resveratrol->WNT_beta_catenin PI3K_AKT PI3K/AKT Suppression Resveratrol->PI3K_AKT AMPK AMPK Activation Resveratrol->AMPK SIRT1 SIRT1 Activation Resveratrol->SIRT1 Nrf2 Nrf2 Activation Keap1->Nrf2 isorhapontin_pathways cluster_cancer Cancer Cell Metabolism cluster_immune Immune Response Isorhapontigenin Isorhapontigenin HIF1a HIF-1α Signaling Inhibition Isorhapontigenin->HIF1a Glycolysis Glycolysis Inhibition Isorhapontigenin->Glycolysis Immune_Pathways Modulation of Immune Pathways Isorhapontigenin->Immune_Pathways

References

Safety Operating Guide

Proper Disposal Procedures for Isorhapontin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, Isorhapontin and materials contaminated with it must be treated as hazardous waste. Due to its classification as very toxic to aquatic life with long-lasting effects, disposal via sink or drain is strictly prohibited. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and the protection of the environment.

Disposal of Solid this compound Waste

Solid this compound waste includes expired or unwanted pure compounds, as well as grossly contaminated personal protective equipment (PPE) and absorbent materials from spill cleanups.

Experimental Protocol for Solid Waste Disposal:

  • Container Selection: Place solid this compound waste in a chemically compatible, leak-proof container with a secure lid. The original product container is a suitable option if it is in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's licensed hazardous waste management service. The primary disposal method for this type of waste is typically incineration.

Disposal of this compound Solutions and Contaminated Labware

This section covers the disposal of solutions containing this compound and the decontamination of associated labware.

Experimental Protocol for Liquid Waste and Labware Disposal:

  • Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Rinsing: For empty containers that held this compound, the first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste[1]. Subsequent rinses with soap and water can typically be discarded down the drain, but consult your local regulations.

  • Labware Decontamination: Reusable labware should be rinsed with a solvent to remove this compound residue. This initial rinsate must be collected as hazardous waste. Following the initial rinse, wash the labware with a laboratory detergent and water.

Management of this compound Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For liquid spills, contain the spill using absorbent pads or spill socks. For solid spills, carefully cover the area to prevent dust from becoming airborne.

  • Cleanup:

    • Solid Spills: Carefully sweep or wipe up the solid material, avoiding the creation of dust, and place it in a sealed container for hazardous waste disposal.

    • Liquid Spills: Use absorbent pads to soak up the liquid. Place the used absorbent materials into a sealed container for hazardous waste disposal.

  • Surface Decontamination: Clean the spill area with a suitable solvent or detergent solution (see Table 1). Wipe the area from the outside in to prevent spreading the contamination. All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Data on Decontamination of Phenolic Compounds

While specific data for this compound is limited, the following table summarizes the effectiveness of various agents for the removal of phenolic compounds from surfaces, which can serve as guidance for decontamination procedures.

Cleaning Agent/MethodSurface TypeRemoval EfficiencySource
Lint-free cotton cloth with potable waterStainless steel, laminate, granite, ceramic tileEffective for phenolic disinfectant residues[2]
1-ethyl-3-methylimidazolium dicyanamide with 40% K3PO4Aqueous solution>90% for 2-chlorophenol[3][4]
70% Isopropyl Alcohol or EthanolGeneral laboratory surfacesRecommended for cleaning phenolic residues[5]
Mild, non-abrasive soap and waterPhenolic resin countertopsEffective for general cleaning[6]
Liquinox® detergent with multiple rinsesGlasswareEffective for removing trace phenol contaminants[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

IsorhapontinDisposal cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste & Labware Disposal cluster_spill_management Spill Management start This compound Waste Generated waste_type Solid, Liquid, or Spill? start->waste_type solid_container Place in a labeled, sealed container waste_type->solid_container Solid liquid_container Collect in a labeled, sealed container waste_type->liquid_container Liquid spill_contain Contain the spill waste_type->spill_contain Spill solid_storage Store in designated hazardous waste area solid_container->solid_storage solid_pickup Arrange for licensed waste pickup solid_storage->solid_pickup rinse_collection Collect first rinse of empty containers as hazardous waste liquid_container->rinse_collection liquid_storage Store in designated hazardous waste area rinse_collection->liquid_storage liquid_pickup Arrange for licensed waste pickup liquid_storage->liquid_pickup spill_cleanup Clean up with absorbent materials spill_contain->spill_cleanup spill_decontaminate Decontaminate the area spill_cleanup->spill_decontaminate spill_waste Package all contaminated materials as hazardous waste spill_decontaminate->spill_waste spill_pickup Arrange for licensed waste pickup spill_waste->spill_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.